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  • Product: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
  • CAS: 1052606-76-4

Core Science & Biosynthesis

Foundational

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4): A Comprehensive Technical Guide for Drug Discovery and Synthetic Applications

Executive Summary In modern medicinal chemistry, the design of novel therapeutics heavily relies on versatile, bifunctional building blocks that can rapidly expand chemical space. 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of novel therapeutics heavily relies on versatile, bifunctional building blocks that can rapidly expand chemical space. 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (CAS 1052606-76-4) is a highly valuable synthetic intermediate characterized by an electron-rich primary aniline and a distal pyrazole ring connected via a flexible ethoxy linker.

This unique structural topology allows the molecule to act as a dual-pharmacophore anchor. The aniline moiety serves as a prime nucleophile for amidation, reductive amination, and palladium-catalyzed cross-coupling, while the pyrazole ring acts as a potent hydrogen-bond acceptor and bioisostere for amides or phenols. This whitepaper details the physicochemical profiling, retrosynthetic logic, and self-validating experimental protocols for utilizing this compound in advanced drug discovery workflows.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both synthetic reactions and biological systems. The compound exhibits a low molecular weight and a Topological Polar Surface Area (TPSA) of ~53 Ų, making it an ideal fragment for Lipinski Rule-of-5 compliant drug design.

Table 1: Quantitative Identifiers and Physicochemical Properties
PropertyValueStructural / Functional Significance
CAS Registry Number Primary identifier for commercial sourcing.
Molecular Formula C₁₁H₁₃N₃OLow molecular weight allows for downstream mass addition.
Molecular Weight 203.24 g/mol High ligand efficiency (LE) potential in fragment-based design.
SMILES NC1=CC=CC=C1OCCN1C=CC=N1Useful for in silico docking and library generation.
cLogP 1.28Optimal lipophilicity for membrane permeability.
TPSA 53.07 ŲExcellent balance for oral bioavailability and CNS penetration.
H-Bond Donors 1 (Primary Amine, -NH₂)Reactive center for covalent linkage.
H-Bond Acceptors 3 (Ether O, Pyrazole N, Amine N)Facilitates target protein kinase hinge-binding.

Data supported by commercial chemical databases .

Retrosynthetic Analysis & Synthetic Methodology

The synthesis of 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline requires a controlled, two-step sequence to prevent unwanted side reactions such as N-alkylation of the aniline.

Mechanistic Insight: The most efficient route begins with the O-alkylation of 2-nitrophenol using 1-(2-bromoethyl)-1H-pyrazole. The nitro group acts as a robust protecting group during the alkaline alkylation step. Following isolation, the nitro intermediate undergoes catalytic hydrogenation. Palladium on Carbon (Pd/C) is strictly chosen over dissolving metal reductions (e.g., Fe/HCl) because acidic conditions would protonate the pyrazole nitrogen, complicating the aqueous workup and risking product loss in the aqueous phase .

Synthesis A 2-Nitrophenol C 1-(2-(2-Nitrophenoxy)ethyl)-1H-pyrazole (Intermediate) A->C Alkylation K2CO3, DMF, 80°C B 1-(2-Bromoethyl)-1H-pyrazole B->C D 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (Target: CAS 1052606-76-4) C->D Hydrogenation H2, Pd/C, MeOH

Retrosynthetic workflow and synthetic pathway for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Application in Drug Discovery

The strategic value of this scaffold lies in its spatial geometry. The ethoxy linker provides a ~3.5–4.0 Å flexible spacer between the aromatic core and the pyrazole ring.

When the aniline is coupled to a core heterocycle (e.g., via Buchwald-Hartwig amination), the resulting diarylamine often anchors into the ATP-binding hinge region of kinases. The flexible pyrazole tail can then project into adjacent solvent-exposed regions or specificity pockets (such as the DFG-out pocket), acting as a distal hydrogen-bond acceptor to improve target residence time and selectivity.

Applications Core 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (Core Scaffold) Amidation Amidation (HATU/DIPEA) Core->Amidation CrossCoupling Buchwald-Hartwig Coupling Core->CrossCoupling Target1 Amide Derivatives (e.g., GPCR Modulators) Amidation->Target1 Target2 Diaryl Amines (e.g., Kinase Inhibitors) CrossCoupling->Target2

Downstream structural diversification and drug discovery applications of the core scaffold.

Self-Validating Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been designed with integrated In-Process Controls (IPCs) to create a self-validating feedback loop for the bench scientist.

Protocol A: Synthesis of the Aniline Core via Catalytic Hydrogenation

Causality: Methanol is selected as the solvent because it solubilizes both the nitroarene and the resulting aniline, preventing the catalyst from being trapped in insoluble starting material matrices.

  • Substrate Preparation: Dissolve 1-(2-(2-nitrophenoxy)ethyl)-1H-pyrazole (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Flush the reaction flask thoroughly with argon. Carefully add 10 wt% Pd/C (0.1 equivalents, 1.0 mmol Pd). Critical safety step: Argon flushing prevents the ignition of methanol vapor by the active Pd/C catalyst.

  • Hydrogenation: Evacuate the flask under mild vacuum and backfill with H₂ gas via a double-layered balloon. Stir vigorously at 25 °C.

  • Self-Validation (IPC): After 4 hours, withdraw a 50 µL aliquot. Filter through a 0.22 µm PTFE syringe filter to remove Pd/C, dilute with LC-MS grade acetonitrile, and analyze.

    • Validation Metric: The reaction is deemed complete only when the nitro peak (

      
       234 
      
      
      
      ) is entirely consumed and replaced by a single distinct aniline peak (
      
      
      204
      
      
      ).
  • Workup: Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with excess methanol (3 × 20 mL). Concentrate the filtrate under reduced pressure to yield the pure title compound as a viscous oil or low-melting solid.

Protocol B: Buchwald-Hartwig Amination for Library Generation

Causality: Coupling this specific primary aniline with an aryl bromide requires a bulky, electron-rich phosphine ligand (e.g., XPhos). The steric bulk of XPhos accelerates the reductive elimination step of the catalytic cycle, preventing the distal pyrazole nitrogen from competitively coordinating to and poisoning the palladium center .

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline (1.0 eq), an aryl bromide (1.1 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous toluene (0.2 M relative to the aniline). Toluene's non-polar nature and high boiling point are ideal for stabilizing the Pd(0)/Pd(II) catalytic cycle at elevated temperatures.

  • Heating: Seal the Schlenk tube and heat the mixture in an oil bath at 100 °C for 12 hours.

  • Self-Validation (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1).

    • Validation Metric: Stain the TLC plate with ninhydrin and heat. The primary amine starting material will stain dark brown/purple. The reaction is successful when this spot disappears, yielding a new, higher-

      
       spot (the secondary diarylamine) that does not stain strongly with ninhydrin.
      
  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with deionized water. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography.

References

  • Scientific Reports (Nature Portfolio). "Preparation of palladated porous nitrogen-doped carbon using halloysite as porogen: disclosing its utility as a hydrogenation catalyst." (2020). Available at:[Link]

  • ACS Organic Process Research & Development. Dorel, R., et al. "The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook." (2019). Available at:[Link]

Exploratory

An In-depth Technical Guide on the pKa Values and Ionization Behavior of the Aniline Nitrogen in Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, with numerous FDA-approved drugs featuring this heterocyclic scaffold.[1] When substituted with an aniline moiety, the resulting aminopyrazole structure presents a unique set of physicochemical properties critical for drug action, governed in large part by the basicity of the aniline nitrogen. This guide provides a comprehensive exploration of the pKa of this specific nitrogen atom, detailing the structural and environmental factors that influence its ionization. We will delve into the electronic and steric effects of substituents, the impact of the pyrazole ring itself, and provide actionable, step-by-step protocols for the experimental determination of pKa values. Understanding and predicting the ionization behavior of the aniline nitrogen is paramount for optimizing a compound's pharmacokinetic and pharmacodynamic profile, ultimately enabling the rational design of more effective and safer therapeutics.

Introduction: The Significance of Pyrazole Scaffolds and Aniline Moieties in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structure allows it to act as both a hydrogen bond donor (at the N-1 position) and acceptor (at the N-2 position), facilitating crucial interactions with biological targets.[1] This versatility has led to the development of a wide array of drugs for diverse clinical conditions, including the anti-inflammatory celecoxib and the antipsychotic CDPPB.[1]

The incorporation of an aniline group (an amino group attached to an aromatic ring) into the pyrazole structure introduces a key ionizable center. The pKa of this aniline nitrogen—a measure of its basicity—profoundly influences a molecule's properties, including:

  • Solubility: The ionization state dictates how a molecule interacts with aqueous environments.

  • Permeability: The ability to cross biological membranes, like the blood-brain barrier, is often dependent on the charge of the molecule.[3]

  • Target Binding: The protonation state of the aniline can determine whether it can participate in essential hydrogen bonding or electrostatic interactions within a receptor's binding pocket.[1]

  • ADME Properties: Absorption, Distribution, Metabolism, and Excretion are all heavily influenced by a compound's pKa.[4]

Therefore, a deep understanding of the factors that control the aniline nitrogen's pKa is not merely an academic exercise; it is a fundamental requirement for effective lead optimization and rational drug design.

Fundamentals of Acidity and Basicity: Understanding pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. For the context of the aniline nitrogen, we are interested in the pKa of its conjugate acid, the anilinium ion (Ar-NH3+).

Ar-NH₃⁺ + H₂O ⇌ Ar-NH₂ + H₃O⁺

The pKa is the pH at which the concentrations of the protonated (charged, Ar-NH3+) and unprotonated (neutral, Ar-NH2) forms are equal.[5] A lower pKa value indicates a stronger acid (the anilinium ion more readily gives up its proton), which corresponds to a weaker conjugate base (the aniline is less basic). Conversely, a higher pKa signifies a weaker acid and a stronger, more basic aniline nitrogen.

The Aniline Nitrogen in Pyrazole Derivatives: A Closer Look at its Basic Character

Aniline itself is a weak base, with the pKa of its conjugate acid being approximately 4.6.[6] This is significantly less basic than aliphatic amines (pKa ~10-11). The reduced basicity is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system, which stabilizes the neutral form and makes the lone pair less available for protonation.[7]

When the aniline moiety is attached to a pyrazole ring, its basicity is further modulated by the electronic properties of the pyrazole itself. Pyrazole is a weak base, with the pKa of its conjugate acid around 2.5.[2] The presence of electronegative nitrogen atoms in the pyrazole ring exerts an inductive electron-withdrawing effect, which can influence the electron density on the attached aniline nitrogen.

Factors Influencing the pKa of the Aniline Nitrogen

The precise pKa of the aniline nitrogen in a pyrazole derivative is a multifactorial property. The key influences can be categorized as electronic effects, steric effects, and the position of substitution.

Electronic Effects of Substituents

The most significant influence on the pKa comes from the electronic nature of other substituents on either the pyrazole or the aniline ring. These effects can be broadly classified as inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) pull electron density away from the aniline nitrogen.[6][8] This destabilizes the positive charge on the conjugate acid (the anilinium ion) and reduces the availability of the lone pair on the neutral aniline. Consequently, EWGs decrease the basicity of the aniline nitrogen, resulting in a lower pKa value .[8][9]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups push electron density towards the aniline nitrogen.[6] This helps to stabilize the positive charge on the conjugate acid and increases the electron density on the nitrogen, making the lone pair more available for protonation. Therefore, EDGs increase the basicity of the aniline nitrogen, leading to a higher pKa value .[9][10]

The position of the substituent (ortho, meta, or para) is also critical, as it determines the extent to which resonance and inductive effects are transmitted.[6]

Substituent_Effects

Steric Effects

Bulky substituents positioned ortho to the amino group can physically hinder the approach of a proton and disrupt the planarity of the molecule. This disruption can interfere with the resonance delocalization of the nitrogen lone pair into the aromatic ring. This "steric inhibition of resonance" can sometimes lead to an increase in basicity compared to what electronic effects alone would predict, as the lone pair becomes more localized on the nitrogen atom and thus more available for protonation.

Data Presentation: Representative pKa Values

The following table summarizes experimentally determined pKa values for a series of substituted anilines to illustrate the principles discussed.

Substituent (para-position)pKa of Conjugate AcidEffect Relative to Aniline (pKa ≈ 4.6)
-NO₂1.02[6]Strongly Decreased (EWG)
-Cl3.98[6]Decreased (EWG)
-H (Aniline)4.58[6]Reference
-CH₃5.12[6]Increased (EDG)
-NH₂6.08[6]Strongly Increased (EDG)

Note: These values are for substituted anilines and serve as a model for the expected trends in pyrazole derivatives.

Experimental Determination of pKa Values

Accurate pKa determination is crucial for building reliable structure-activity relationships (SAR). Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and widely used methods.[5][11]

Protocol: pKa Determination by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[12] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[12]

Materials and Equipment:

  • Calibrated pH meter and electrode[12]

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions[12]

  • 0.15 M KCl solution (to maintain constant ionic strength)[12]

  • Nitrogen gas supply

  • The pyrazole derivative (analyte)

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole derivative in a suitable solvent (e.g., water or a water/co-solvent mixture) to a concentration of approximately 1 mM.[12]

  • System Setup: Transfer a known volume (e.g., 20 mL) of the sample solution to the reaction vessel. Add the KCl solution to maintain a constant ionic strength.[12]

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially when titrating with a base.[12]

  • Initial pH Adjustment: Place the vessel on the magnetic stirrer, immerse the pH electrode, and begin stirring. Adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) by adding 0.1 M HCl.[12]

  • Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH reading after each addition, allowing the reading to stabilize.[12]

  • Data Collection: Continue the titration until the pH reaches the basic range (e.g., pH 12-12.5).[12]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.[5][12]

Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionizable center and can be used with much lower sample concentrations.[3][11] It relies on the principle that the protonated and unprotonated forms of the molecule will have different UV absorbance spectra.

Materials and Equipment:

  • UV-Vis spectrophotometer with a plate reader or cuvette holder[3]

  • 96-well UV-transparent microplates or quartz cuvettes

  • Calibrated pH meter

  • A series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 2 to 12).[3]

  • Stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).[3]

UV_Vis_Workflow

Step-by-Step Methodology:

  • Stock Solution: Prepare a concentrated stock solution of the compound (e.g., 10 mM in DMSO).[3]

  • Plate Preparation: In a 96-well UV-transparent plate, dispense a fixed volume of each buffer solution across the wells, covering the desired pH range.[3]

  • Sample Addition: Add a small, fixed amount of the compound's stock solution to each well, ensuring the final concentration of the organic co-solvent (like DMSO) is low (e.g., ≤2% v/v) to minimize its effect on the pKa.[3] Prepare blank wells containing only buffer and DMSO for background correction.

  • Spectra Acquisition: Place the plate in the spectrophotometer and record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[3]

  • Data Processing: Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[3]

  • Data Analysis: For a chosen wavelength, plot the absorbance values against the corresponding pH of each buffer. The resulting data should form a sigmoidal curve.

  • pKa Calculation: The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the halfway point between the minimum and maximum absorbance.[5][13]

Conclusion

The basicity of the aniline nitrogen in pyrazole derivatives, quantified by its pKa value, is a critical parameter in drug discovery. It is finely tuned by the interplay of inductive, resonance, and steric effects from substituents on the aromatic framework. A predictive understanding of these factors, coupled with robust experimental determination using techniques like potentiometric titration and UV-Vis spectrophotometry, empowers medicinal chemists to rationally design molecules with optimized ADME profiles and enhanced biological activity. By mastering the principles outlined in this guide, researchers can more effectively navigate the complex landscape of drug development, accelerating the journey from hit compound to clinical candidate.

References

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Kumar, A., et al. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Sarkar, S., & Chattaraj, P. K. (2009). Correlation between hardness & basicity (pKa) of substituted anilines. Trade Science Inc. [Link]

  • El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • Meuwissen, S. A., & Strien, C. J. (2009). Development of Methods for the Determination of pKa Values. Avans Hogeschool. [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. [Link]

  • Esmieu, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]

  • Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

  • Margabandu, R., & Subramani, K. pKa Prediction for Anilines. Scribd. [Link]

  • Friesen, J. B., et al. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

  • Yilmaz, H., & Yilmaz, E. (2017). Non-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. ResearchGate. [Link]

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Li, G., et al. (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1 H ‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Advanced Synthesis & Catalysis. [Link]

  • Kaya, Y., et al. (2019). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry. [Link]

  • Soderberg, T. (2022). Acid-base properties of nitrogen-containing functional groups. Chemistry LibreTexts. [Link]

  • Guchhait, G., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. [Link]

  • Kumar, V., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Current Organic Chemistry. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research in Science & Soul. [Link]

  • UV-Vis Spectrometry, pKa of a dye. Pasadena City College. [Link]

  • On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. Mettler Toledo. [Link]

  • Rojas-Hernández, A., et al. (2019). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry. [Link]

  • Napiórkowska, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • da Silva, C. F., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. International Journal of Molecular Sciences. [Link]

Sources

Foundational

Unlocking Kinase Selectivity: The 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Scaffold in Targeted Drug Discovery

Executive Summary & Structural Deconstruction In the landscape of targeted therapeutics, small molecule protein kinase inhibitors (PKIs) represent one of the most critical classes of oncological and immunological drugs [...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In the landscape of targeted therapeutics, small molecule protein kinase inhibitors (PKIs) represent one of the most critical classes of oncological and immunological drugs [1]. The design of these inhibitors relies heavily on privileged scaffolds that can reliably anchor into the highly conserved ATP-binding pockets of kinases while projecting functional groups into adjacent variable regions to achieve selectivity.

The 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold has emerged as a highly versatile building block [2]. Rather than viewing this molecule as a static entity, medicinal chemists must deconstruct it into three distinct pharmacophoric zones, each serving a precise biophysical purpose:

  • The Aniline Core (Hinge-Binding Motif): The primary aromatic ring and its primary amine (–NH₂) act as the fundamental anchor. In the ATP-binding site, the aniline nitrogen typically forms critical, ATP-competitive hydrogen bonds with the backbone carbonyls of the kinase hinge region (e.g., His84 in CDK2 or Met318 in Bcr-Abl) [3].

  • The Ethoxy Linker (Spatial Flexibility): The –O–CH₂–CH₂– bridge provides essential rotational degrees of freedom. Causality in design dictates that a flexible linker is often preferred over rigid alkynes or direct arylation when targeting kinases that undergo significant conformational shifts (such as the DFG-in to DFG-out transition). The ether oxygen also provides a potential secondary hydrogen-bond acceptor.

  • The Pyrazole Moiety (Hydrophobic/Gatekeeper Interaction): The 1H-pyrazol-1-yl ring is a privileged heterocycle that reduces overall lipophilicity compared to bulkier carbocycles, improving ADME properties [4]. Spatially, the ethoxy linker projects this pyrazole into deep hydrophobic pockets or allows it to form π-π stacking interactions with gatekeeper residues (e.g., Thr315 in Bcr-Abl).

Primary Biological Targets and Quantitative Profiling

Derivatives of pyrazole-aniline architectures have been extensively validated against a spectrum of oncogenic and inflammatory kinase targets [3]. The table below synthesizes the quantitative data and binding modalities for the primary biological targets of this scaffold class.

Target KinaseAssociated Disease StateExample Cell LinesTypical IC₅₀ RangePrimary Binding Mode / Structural Interaction
Akt1 / PKB Prostate & Colon CancersHCT116, PC-30.08 nM – 61 nMATP-competitive; reversible hinge binding [3].
Bcr-Abl Chronic Myeloid LeukemiaK56214.2 nM – 0.27 µMHinge binding (aniline) + π-π stacking with Thr315 [3].
Aurora A Breast & Colon CancersMCF7, HCT1160.16 µM – 0.46 µMATP-competitive; para-substitutions maximize potency [3].
EGFR-TK Non-Small Cell Lung CancerNCI-H4600.018 µM – 9.98 µMBroad-spectrum ATP-competitive inhibition[5].

Mechanistic Pathway: Scaffold Intervention in Kinase Signaling

To understand the biological impact of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold, we must map its intervention within cellular signaling. Below is a logical relationship diagram illustrating how competitive inhibition at the kinase level cascades into phenotypic cellular responses, using the PI3K/Akt and Bcr-Abl pathways as primary models.

Pathway Scaffold Pyrazole-Ethoxy-Aniline Scaffold Inhibitor Kinase Target Kinase (e.g., Akt1, Bcr-Abl, Aurora A) Scaffold->Kinase Competitive Hinge Binding (High Affinity) ATP Endogenous ATP ATP->Kinase Blocked from active site Substrate Downstream Effectors (e.g., GSK3β, mTOR, STAT5) Kinase->Substrate Phosphorylation Aborted Phenotype Apoptosis & Cell Cycle Arrest Substrate->Phenotype Signal Transduction Halted

Figure 1: Mechanistic intervention of the pyrazole-ethoxy-aniline scaffold in oncogenic kinase signaling pathways.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate derivatives of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold, researchers must employ self-validating experimental systems. The following protocols detail the synthesis validation and the subsequent biochemical evaluation.

Protocol A: TR-FRET Kinase Assay for IC₅₀ Determination

Rationale: Standard fluorescence assays are highly susceptible to false positives due to the auto-fluorescent nature of many aromatic heterocyclic scaffolds. We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). By utilizing a long-lifetime lanthanide fluorophore (e.g., Europium), the system introduces a microsecond time delay before measurement, allowing short-lived background compound fluorescence to decay. This ensures the resulting IC₅₀ data is an artifact-free, self-validating metric of true target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the pyrazole-ethoxy-aniline derivative in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in Kinase Buffer to reach a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).

  • Enzyme/Substrate Mix: Add 5 µL of the target kinase (e.g., recombinant Akt1) and biotinylated peptide substrate to a 384-well low-volume plate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compound. Incubate for 30 minutes at room temperature to allow thermodynamic equilibrium of the hinge-binding interaction.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined K_m concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition and derive the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cell Viability & Antiproliferative Assay (MTS)

Rationale: Biochemical potency must translate to cellular efficacy. The MTS assay measures the reduction of a tetrazolium compound into formazan by viable cells. Testing against matched isogenic cell lines (e.g., Ba/F3 cells dependent on wild-type Bcr-Abl vs. the T315I mutant) validates whether the compound's cellular toxicity is genuinely mechanism-based (on-target) rather than generally cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., K562 for Bcr-Abl evaluation) at 5,000 cells/well in 90 µL of RPMI-1640 media supplemented with 10% FBS in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of 10X compound dilutions (final DMSO = 0.1%).

  • Incubation: Incubate for 72 hours to allow sufficient time for cell cycle arrest and apoptosis to manifest following kinase inhibition.

  • MTS Addition: Add 20 µL of MTS/PMS reagent per well. Incubate for 1–4 hours.

  • Quantification: Measure absorbance at 490 nm. Calculate the cell IC₅₀ relative to vehicle-treated controls.

Workflow Synth Chemical Synthesis & Scaffold Derivatization Biochem TR-FRET Kinase Assay (Artifact-Free IC50) Synth->Biochem Purified Cmpd Cell MTS Viability Assay (Isogenic Cell Lines) Biochem->Cell Potent Hits (<100nM) SAR SAR Analysis & Lead Optimization Cell->SAR Cellular Efficacy SAR->Synth Iterative Refinement

Figure 2: Iterative drug discovery workflow for pyrazole-ethoxy-aniline derivatives.

Structure-Activity Relationship (SAR) Directives

When optimizing the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold, researchers should adhere to the following SAR guidelines derived from recent literature [3][4]:

  • Aniline Substitutions: Halogenation (e.g., chlorine or fluorine) at the meta or para positions of the aniline ring frequently enhances binding affinity by occupying small lipophilic pockets adjacent to the ATP hinge region, while also blocking oxidative metabolism by Cytochrome P450 enzymes [4].

  • Pyrazole Modifications: The introduction of electron-withdrawing groups (such as –CF₃) on the pyrazole ring can modulate the pKa of the molecule, improving membrane permeability and oral bioavailability. Furthermore, bulky substitutions here can dictate selectivity between highly homologous kinases (e.g., Aurora A vs. Aurora B) by exploiting minor volumetric differences in their respective hydrophobic pockets [3].

  • Linker Rigidification: While the ethoxy linker provides necessary flexibility, introducing a methyl group on the ethoxy backbone (creating a chiral center) can restrict the conformational ensemble. This entropic pre-organization often leads to a significant boost in target affinity, provided the correct enantiomer is synthesized.

References

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Journal of Medicinal Chemistry - ACS Publications URL:[Link][1]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects National Center for Biotechnology Information (PMC) URL:[Link][2]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies MDPI URL:[Link][3]

  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors RSC Publishing URL:[Link][4]

Sources

Exploratory

The Ascendance of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Application of N-Alkylated Pyrazole Aniline Building Blocks

Introduction: The Pyrazole Aniline Core - A Cornerstone of Modern Medicinal Chemistry In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" – frame...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Aniline Core - A Cornerstone of Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular architectures consistently emerge as "privileged scaffolds" – frameworks that exhibit a remarkable propensity for binding to diverse biological targets and eliciting a wide spectrum of therapeutic effects. Among these, the N-alkylated pyrazole aniline core stands as a testament to the power of strategic molecular design. This in-depth technical guide will traverse the history and discovery of these versatile building blocks, elucidate the evolution of their synthesis, and provide practical insights into their application for researchers, scientists, and drug development professionals. The journey of the N-alkylated pyrazole aniline is not merely a historical account but a narrative of chemical innovation that continues to shape the future of medicine. Pyrazole and its derivatives are recognized for a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects, making them a focal point of medicinal chemistry research.[1][2][3][4]

A Historical Perspective: From Heterocyclic Curiosity to a Pillar of Drug Design

The story of the pyrazole ring system dates back to the late 19th century, but its prominence in medicinal chemistry is a more recent phenomenon. Initially, pyrazole derivatives were explored for their utility as dyes and in other industrial applications. However, the discovery of the anti-inflammatory and analgesic properties of early pyrazolone drugs like Antipyrine and Aminopyrine in the early 20th century marked a turning point.

The conceptual leap to recognizing the N-alkylated pyrazole aniline as a distinct and powerful building block occurred more gradually. It was the confluence of systematic structure-activity relationship (SAR) studies and the rise of mechanism-based drug design in the latter half of the 20th century that truly brought this scaffold to the forefront. The watershed moment can be largely attributed to the development of the COX-2 inhibitor, Celecoxib.[5][6][7] The elegant fusion of a pyrazole ring, an aniline moiety, and a sulfonamide group in Celecoxib showcased the potential of this architecture to achieve highly selective enzyme inhibition, thereby minimizing off-target effects and improving patient safety.[5][6] This discovery catalyzed a surge of interest in N-alkylated pyrazole aniline derivatives, solidifying their status as a privileged scaffold in modern drug discovery.[8][9]

The Synthetic Chemist's Toolkit: Mastering the N-Alkylation of Pyrazole Anilines

The synthesis of N-alkylated pyrazole anilines presents a fascinating case study in the evolution of synthetic organic chemistry. The core challenge often lies in the regioselective alkylation of the pyrazole ring, which possesses two potentially reactive nitrogen atoms.

Classical Approaches: The Foundation of Pyrazole N-Alkylation

The traditional methods for N-alkylation of pyrazoles typically involve the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an alkyl halide.[10] While effective in certain cases, these methods can suffer from a lack of regioselectivity, leading to mixtures of N1 and N2 isomers, particularly with unsymmetrically substituted pyrazoles.

A common strategy to circumvent this issue is to employ a pre-functionalized aniline-hydrazine derivative in a condensation reaction with a 1,3-dicarbonyl compound. This approach, while offering better control over the final substitution pattern, can be limited by the availability and stability of the starting materials.

Protocol 1: Classical N-Alkylation of a Pre-formed Pyrazole Aniline

Objective: To synthesize an N-alkylated pyrazole aniline via a classical base-mediated approach.

Materials:

  • 4-(1H-pyrazol-4-yl)aniline

  • Alkyl halide (e.g., methyl iodide)

  • Strong base (e.g., sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., DMF or THF)

Procedure:

  • To a solution of 4-(1H-pyrazol-4-yl)aniline in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0°C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired N-alkylated regioisomer.

Modern Methodologies: Precision and Efficiency in N-Alkylation

The limitations of classical methods spurred the development of more sophisticated and regioselective synthetic strategies. These modern techniques offer greater control, broader substrate scope, and often proceed under milder reaction conditions.

Phase-Transfer Catalysis (PTC): This method offers a practical alternative to the use of strong, moisture-sensitive bases. By employing a phase-transfer catalyst, the pyrazole anion is shuttled from the solid or aqueous phase to the organic phase where it can react with the alkylating agent. This technique can improve yields and simplify work-up procedures.[11]

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to dramatically accelerate the rate of N-alkylation reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[12][13][14][15] This high-speed synthesis is particularly valuable in the context of generating libraries of compounds for high-throughput screening.

Transition-Metal Catalysis: The Dawn of a New Era

The advent of transition-metal catalysis has revolutionized the synthesis of N-alkylated pyrazole anilines. These methods provide unprecedented levels of control and have expanded the accessible chemical space for this scaffold.

  • Palladium-Catalyzed N-Allylic Alkylation: This powerful technique allows for the introduction of an allyl group onto the pyrazole nitrogen with high regioselectivity. Recent advancements have demonstrated the use of unactivated vinylcyclopropanes as coupling partners, offering a novel and atom-economical approach.[16][17][18]

  • Buchwald-Hartwig Amination: While primarily known for C-N bond formation, the principles of Buchwald-Hartwig amination can be adapted for the synthesis of N-aryl pyrazoles, which can then be further functionalized. This methodology has proven invaluable for constructing complex molecular architectures.[19] The use of specialized phosphine ligands has been crucial in expanding the scope and efficiency of these reactions.[20][21][22]

Protocol 2: Microwave-Assisted N-Alkylation

Objective: To rapidly synthesize an N-alkylated pyrazole aniline using microwave irradiation.

Materials:

  • 4-(1H-pyrazol-4-yl)aniline

  • Alkylating agent (e.g., benzyl bromide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., DMF or acetonitrile)

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine 4-(1H-pyrazol-4-yl)aniline, the alkylating agent, and potassium carbonate in DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a predetermined temperature and time (e.g., 120°C for 10 minutes).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product via column chromatography.

Visualizing the Synthetic Pathways

To better illustrate the key synthetic transformations, the following diagrams outline the core concepts discussed.

cluster_classical Classical N-Alkylation cluster_modern Modern Synthetic Approaches Pyrazole_Aniline Pyrazole Aniline Deprotonation Deprotonation (Strong Base) Pyrazole_Aniline->Deprotonation Pyrazole_Anion Pyrazole Anion Deprotonation->Pyrazole_Anion Alkylation Alkylation (Alkyl Halide) Pyrazole_Anion->Alkylation N_Alkylated_Product N-Alkylated Product Alkylation->N_Alkylated_Product Microwave Microwave-Assisted Synthesis N_Alkylated_Product_2 N-Alkylated Product Microwave->N_Alkylated_Product_2 PTC Phase-Transfer Catalysis PTC->N_Alkylated_Product_2 Pd_Catalysis Palladium-Catalyzed Allylic Alkylation Pd_Catalysis->N_Alkylated_Product_2 Buchwald_Hartwig Buchwald-Hartwig Amination Buchwald_Hartwig->N_Alkylated_Product_2 Pyrazole_Aniline_2 Pyrazole Aniline Pyrazole_Aniline_2->Microwave Pyrazole_Aniline_2->PTC Pyrazole_Aniline_2->Pd_Catalysis Pyrazole_Aniline_2->Buchwald_Hartwig

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline from 2-aminophenol

Application Note: Step-by-Step Synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline from 2-aminophenol Introduction & Synthetic Strategy The pyrazole-aniline scaffold is a privileged structural motif in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Step-by-Step Synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline from 2-aminophenol

Introduction & Synthetic Strategy

The pyrazole-aniline scaffold is a privileged structural motif in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and neuroprotective drugs[1]. The synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline from 2-aminophenol presents a classic chemoselectivity challenge: differentiating the nucleophilicity of a primary aniline from a phenol.

To construct the target ether linkage without generating N-alkylated byproducts, a three-step protection-alkylation-deprotection sequence is employed. This self-validating protocol ensures high yields and analytical purity by thermodynamically controlling the reactive sites.

SynthWorkflow A 2-Aminophenol B N-Boc-2-aminophenol (Intermediate 1) A->B Boc2O, TEA, MeOH 20 °C, 4 h C Boc-Protected Ether (Intermediate 2) B->C 1-(2-bromoethyl)-1H-pyrazole K2CO3, DMF, 80 °C D Target Molecule: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline C->D TFA, DCM 20 °C, 2 h

Figure 1: Three-step synthetic workflow for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Rationale for Chemoselectivity

Direct treatment of 2-aminophenol with an alkylating agent like 1-(2-bromoethyl)-1H-pyrazole typically results in complex mixtures. Under neutral or mildly basic conditions, the nitrogen atom is inherently more nucleophilic than the oxygen atom. By introducing a tert-butyloxycarbonyl (Boc) protecting group, the amine's lone pair is delocalized into the adjacent carbonyl via resonance. This effectively nullifies its nucleophilicity, allowing the phenol to be selectively deprotonated and alkylated.

Chemoselectivity Start1 Unprotected 2-Aminophenol Path1 Direct Alkylation (Base + R-X) Start1->Path1 Result1 Mixture of O-alkylated, N-alkylated, & N,O-dialkylated Path1->Result1 Start2 Boc-Protected 2-Aminophenol Path2 O-Alkylation (K2CO3 + R-X) Start2->Path2 Result2 Exclusive O-Alkylation (High Yield) Path2->Result2

Figure 2: Rationale for N-Boc protection to ensure exclusive O-alkylation chemoselectivity.

Step-by-Step Experimental Protocols

Step 1: N-Boc Protection of 2-Aminophenol
  • Objective: Synthesize tert-butyl (2-hydroxyphenyl)carbamate (Intermediate 1).

  • Causality: Triethylamine (TEA) acts as a mild base to scavenge acidic byproducts without deprotonating the phenol, ensuring the Boc anhydride selectively reacts with the primary amine[2].

  • Procedure:

    • Dissolution: Charge a flame-dried round-bottom flask with 2-aminophenol (50.0 mmol, 5.46 g) and anhydrous methanol (100 mL, 0.5 M).

    • Activation: Add TEA (75.0 mmol, 10.4 mL) and stir for 10 minutes at 20 °C.

    • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 55.0 mmol, 12.0 g) portion-wise over 15 minutes to control the mild exotherm.

    • Reaction: Stir the mixture at 20 °C for 4 hours. Monitor completion via TLC (Hexane/EtOAc 3:1).

    • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL), wash with water (50 mL) and brine (50 mL), and dry over MgSO₄.

    • Purification: Purify the crude residue via silica gel flash chromatography to afford Intermediate 1 as a pale yellow solid.

Step 2: SN2 O-Alkylation
  • Objective: Synthesize tert-butyl (2-(2-(1H-pyrazol-1-yl)ethoxy)phenyl)carbamate (Intermediate 2).

  • Causality: Potassium carbonate (K₂CO₃) provides a specific basicity (conjugate acid pKa ~10.3) that quantitatively deprotonates the phenol (pKa ~10) but leaves the carbamate intact (pKa ~13). N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent; it leaves the phenoxide anion poorly solvated and highly reactive, driving the SN2 displacement of the primary bromide[3].

  • Procedure:

    • Preparation: In a dry flask under nitrogen, suspend Intermediate 1 (20.0 mmol, 4.18 g), 1-(2-bromoethyl)-1H-pyrazole (22.0 mmol, 3.85 g), and anhydrous K₂CO₃ (40.0 mmol, 5.53 g) in anhydrous DMF (100 mL).

    • Alkylation: Heat the heterogeneous mixture to 75–80 °C for 6 hours.

    • Quench: Cool the reaction to room temperature and pour into 300 mL of ice-cold distilled water.

    • Extraction: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 100 mL) to exhaustively remove residual DMF.

    • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography to yield Intermediate 2.

Mechanism Phenol N-Boc-2-aminophenol Base K2CO3 (Deprotonation) Phenol->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide TS SN2 Transition State [ArO --- CH2 --- Br]‡ Phenoxide->TS Attack on C-Br Electrophile 1-(2-bromoethyl)-1H-pyrazole (Electrophile) Electrophile->TS Product O-Alkylated Product + KBr TS->Product Br- leaving

Figure 3: Mechanistic pathway of the base-mediated SN2 O-alkylation step.

Step 3: Acidic Deprotection
  • Objective: Isolate the final free base, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

  • Causality: Trifluoroacetic acid (TFA) protonates the carbamate, triggering an E1-like elimination. The irreversible evolution of isobutylene and carbon dioxide gases drives the reaction to completion according to Le Chatelier's principle, leaving the robust ether and pyrazole moieties untouched.

  • Procedure:

    • Reaction: Dissolve Intermediate 2 (10.0 mmol, 3.03 g) in anhydrous dichloromethane (DCM, 50 mL). Cool to 0 °C.

    • Cleavage: Add TFA (100 mmol, 7.6 mL) dropwise. Remove the ice bath and stir at 20 °C for 2 hours.

    • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove trace TFA azeotropically.

    • Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8.

    • Final Recovery: Dry the organic layer over Na₂SO₄, filter, and concentrate to afford the pure target aniline.

Quantitative Data Summary

To facilitate process scaling and yield tracking, the reaction parameters and expected outcomes are summarized below:

StepReaction TypeReagents & EquivalentsSolventTemp (°C)Time (h)Expected Yield
1 N-Boc Protection2-Aminophenol (1.0 eq), Boc₂O (1.1 eq), TEA (1.5 eq)MeOH20485 - 89%
2 O-AlkylationInt. 1 (1.0 eq), 1-(2-bromoethyl)-1H-pyrazole (1.1 eq), K₂CO₃ (2.0 eq)DMF75 - 80670 - 80%
3 Boc DeprotectionInt. 2 (1.0 eq), TFA (10.0 eq)DCM202> 90%

Analytical Validation

A self-validating protocol requires rigorous characterization. The final product should be verified via ¹H NMR (CDCl₃). Key diagnostic signals to confirm successful synthesis include:

  • Pyrazole Ring: Three distinct protons typically appearing as two doublets (approx. 7.5 ppm and 7.4 ppm) and a triplet (approx. 6.2 ppm).

  • Ethylene Spacer: Two distinct triplets integrating to 2H each (approx. 4.5 ppm for N-CH₂ and 4.3 ppm for O-CH₂), confirming the successful linkage.

  • Aniline Unmasking: A broad singlet (approx. 3.8 ppm) integrating to 2H, confirming the successful removal of the Boc group and unmasking of the primary amine.

References[1] Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH

Source: nih.gov URL: [2] Title: tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent Source: rsc.org URL: [3] Title: Small-Molecule Inhibitors of the NusB–NusE Protein–Protein Interaction with Antibiotic Activity | ACS Omega - ACS Publications Source: acs.org URL:

Sources

Application

Application Note: Protocols for the Coordination of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline as a Hemilabile Bidentate Ligand

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Transition Metal Catalysis, Metallodrug Synthesis, and Coordination Chemistry Mechanistic Rationale & Ligand Design...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Focus: Transition Metal Catalysis, Metallodrug Synthesis, and Coordination Chemistry

Mechanistic Rationale & Ligand Design

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of supporting ligands. Pyrazole-based chelating ligands are extensively used in coordination chemistry due to their ability to impart thermal stability and precisely tune the electronic properties of transition metal complexes[1].

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (PEA) is an advanced, asymmetric ligand that offers distinct mechanistic advantages over traditional symmetric bidentate ligands (e.g., bipyridine or ethylenediamine). Its architecture features three critical components:

  • Aniline Motif (Hard Donor): The primary amine (–NH₂) acts as a strong σ-donor, tightly anchoring the metal center and increasing electron density to facilitate oxidative addition.

  • Pyrazole Motif (Borderline Donor): The sp² hybridized nitrogen acts as a moderate π-acceptor, stabilizing low-valent metal intermediates (e.g., Pd⁰) during catalytic cycles.

  • Ethoxy Linker (Hemilabile Arm): The flexibility of aniline-based pyrazole derivatives allows them to adapt to various coordination geometries[2]. The ether oxygen can act as a transient, hemilabile donor. During states of coordinative unsaturation, the oxygen weakly binds to the metal, preventing catalyst degradation. Upon substrate binding, it rapidly dissociates.

This hard-soft asymmetry induces a strong differential trans-effect, which is highly beneficial in accelerating transmetalation and reductive elimination steps in cross-coupling reactions.

Physicochemical Properties & Ligand Data

To ensure accurate stoichiometric calculations and proper handling, the quantitative physicochemical data for the PEA ligand is summarized below.

PropertySpecification
Chemical Name 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline
Abbreviation PEA
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
Donor Atoms N (amine), N (pyrazole), O (ether)
Typical Denticity Bidentate (N,N') or Tridentate (N,O,N')
Appearance Pale yellow to off-white solid/viscous oil
Solubility Profile Soluble in DCM, MeOH, EtOH, THF; Insoluble in Hexane
Storage Conditions Inert atmosphere (N₂/Ar), 2–8°C, protect from light

Experimental Workflows & Methodologies

The following protocols detail the synthesis of a bench-stable Palladium(II) pre-catalyst and its subsequent application in a Suzuki-Miyaura cross-coupling reaction.

Protocol A: Synthesis of the [Pd(PEA)Cl₂] Pre-Catalyst

ExperimentalWorkflow Step1 1. Ligand Prep Dissolve PEA in DCM Step2 2. Metalation Add PdCl2(COD) Step1->Step2 Step3 3. Precipitation Add Diethyl Ether Step2->Step3 Step4 4. Isolation Filter & Wash Step3->Step4 Step5 5. Validation NMR & XRD Step4->Step5

Workflow for the synthesis and isolation of the[Pd(PEA)Cl2] pre-catalyst.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an N₂ atmosphere, dissolve the PEA ligand (1.0 mmol, 203.2 mg) in anhydrous dichloromethane (DCM, 10 mL).

  • Metalation: Prepare a solution of Dichloro(1,5-cyclooctadiene)palladium(II) [PdCl₂(COD)] (1.0 mmol, 285.6 mg) in DCM (10 mL). Add this dropwise to the ligand solution over 15 minutes at room temperature (20–25°C).

    • Causality: The weakly bound COD ligand is easily displaced by the strongly chelating N,N'-donor set of PEA. Dropwise addition prevents the formation of kinetic oligomeric species, ensuring strictly monomeric chelation.

  • Stirring & Self-Validation: Stir the reaction mixture at room temperature for 4 hours.

    • Validation Check: The solution will transition from a bright orange (characteristic of the PdCl₂(COD) precursor) to a pale yellow suspension as the highly stable square-planar product forms.

  • Precipitation: Concentrate the mixture to approximately 5 mL under reduced pressure. Add cold diethyl ether (20 mL) to fully precipitate the complex.

    • Causality: The polar [Pd(PEA)Cl₂] complex is insoluble in diethyl ether, whereas the displaced COD ligand remains highly soluble, allowing for efficient thermodynamic separation.

  • Isolation: Collect the pale yellow solid via vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 5 mL) and dry under high vacuum for 12 hours. (Expected Yield: 85–90%).

Protocol B: Application in Suzuki-Miyaura Cross-Coupling

CatalyticCycle Pd0 Pd(0)-PEA Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Addition TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim Hemilabile O-shift RedElim->Pd0 Product Release

Suzuki-Miyaura catalytic cycle highlighting hemilabile stabilization by PEA.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the [Pd(PEA)Cl₂] pre-catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add a degassed mixture of EtOH/H₂O (1:1 v/v, 4 mL).

    • Causality: The highly polar, protic solvent mixture dissolves the inorganic base and facilitates the transmetalation step. The hemilabile ether oxygen in the PEA ligand dynamically stabilizes the Pd center in this protic environment, preventing the precipitation of inactive palladium black.

  • Heating: Seal the vial with a Teflon-lined crimp cap and heat at 80°C in an oil bath for 2 hours.

  • Workup & Validation: Cool the vial to room temperature. Dilute with water (5 mL) and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Analyze the crude mixture via GC-MS to confirm the quantitative formation of 4-methoxybiphenyl.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized[Pd(PEA)Cl₂] complex, perform the following analytical checks:

  • ¹H NMR Spectroscopy (DMSO-d₆):

    • Diagnostic Shift 1: Look for the downfield shift of the pyrazole protons. The proton adjacent to the coordinated pyrazole nitrogen will shift significantly from ~7.5 ppm (free ligand) to ~8.2 ppm due to metal-induced deshielding.

    • Diagnostic Shift 2: The aniline –NH₂ protons will shift from ~4.5 ppm to ~6.0 ppm, confirming primary amine coordination.

  • X-Ray Crystallography (XRD): Single crystals suitable for XRD can be grown by the slow diffusion of hexane into a concentrated DCM solution of the complex. The expected geometry is a distorted square planar configuration, confirming the bidentate N,N' coordination mode[2]. The ethoxy oxygen should remain uncoordinated but structurally oriented toward the axial position of the palladium center.

  • Troubleshooting Palladium Black: If palladium black (a dark precipitate) forms during Protocol B, it indicates premature catalyst decomposition. This is typically caused by insufficient degassing of the EtOH/H₂O solvent. Ensure solvents are sparged with N₂ for at least 30 minutes prior to use.

References

  • Blonk, H. L., Driessen, W. L., & Reedijk, J. (1985). Transition-metal co-ordination compounds of a novel aniline-based pyrazole derivative. X-Ray crystal structures of[NN-bis(3,5-dimethylpyrazol-1-ylmethyl)aminobenzene]-dichlorocobalt(II) and -dibromocopper(II). Journal of the Chemical Society, Dalton Transactions, (1), 169-173. URL: [Link]

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218. URL: [Link]

  • Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews, 93(3), 943-980. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline in Kinase Inhibitor Design

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold. This document delve...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold. This document delves into the molecular rationale for its use, provides a strategic workflow for inhibitor characterization, and offers detailed, field-proven protocols for its evaluation.

Introduction: The Power of Privileged Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important families of drug targets.[2][3] The design of small molecule kinase inhibitors has been revolutionized by the concept of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets.[4][5]

The pyrazole ring is one such privileged structure, forming the core of numerous clinically successful kinase inhibitors.[6][7][8] Its ability to act as a bioisosteric replacement for other functionalities and its versatile synthetic accessibility make it a cornerstone of modern medicinal chemistry.[5][9] Similarly, the anilinopyrimidine and related aniline-based structures are classic components of ATP-competitive inhibitors.[10][11]

The compound 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline uniquely combines these two powerful pharmacophores through a flexible ether linkage. This structure serves as an exceptional starting point for fragment-based or scaffold-based drug design, offering a pre-organized framework to engage with the highly conserved ATP-binding site of protein kinases.

Section 1: The Molecular Rationale - A Structural Blueprint for Inhibition

To effectively utilize this scaffold, one must first understand the architecture of the kinase active site and the mechanisms by which small molecules can achieve potent and selective inhibition.

The Kinase ATP-Binding Site: Key Features

The catalytic activity of kinases is centered within a domain that binds ATP. Most successful inhibitors target this site.[12][13] Key features include:

  • The Hinge Region: A flexible loop connecting the N- and C-terminal lobes of the kinase domain. It forms critical hydrogen bonds with the adenine ring of ATP, anchoring it in place.[14][15] ATP-competitive inhibitors must mimic these interactions to achieve high affinity.[12][16]

  • The DFG Motif: A highly conserved Asp-Phe-Gly sequence at the start of the activation loop. Its conformation dictates the catalytic state of the kinase.[17][18]

    • DFG-in (Active): The aspartate residue coordinates magnesium ions required for catalysis, and the phenylalanine points away from the ATP pocket.[18][19]

    • DFG-out (Inactive): The aspartate and phenylalanine residues swap positions. This "flip" disrupts the catalytic machinery and opens up an adjacent allosteric pocket.[20][21]

  • The Gatekeeper Residue: A single amino acid that controls access to a deep hydrophobic pocket within the active site.[22][23] The size of this residue is a key determinant of inhibitor selectivity and a common site for resistance mutations.[24][25][26]

Type I vs. Type II Inhibition: A Tale of Two Conformations

Kinase inhibitors are broadly classified based on which conformation of the DFG motif they bind:

  • Type I Inhibitors: Bind to the active "DFG-in" conformation, directly competing with ATP in its own binding space.[15][27]

  • Type II Inhibitors: Stabilize the inactive "DFG-out" conformation. These inhibitors occupy the ATP pocket but also extend into the allosteric site created by the DFG flip.[19][28][29] This offers a potential avenue for greater selectivity, as the allosteric pocket is more diverse across the kinome than the highly conserved ATP site.[20][21]

G Kinase Active Site Conformations cluster_0 Type I Inhibition (DFG-in) cluster_1 Type II Inhibition (DFG-out) atp_pocket_in ATP Pocket Hinge Region dfg_in DFG-in dfg_out DFG-out (Flipped) dfg_in->dfg_out Conformational Change gatekeeper_in Gatekeeper allosteric_in Allosteric Pocket (Closed) type1 Type I Inhibitor type1->atp_pocket_in Binds atp_pocket_out ATP Pocket Hinge Region gatekeeper_out Gatekeeper allosteric_out Allosteric Pocket (Open) type2 Type II Inhibitor type2->atp_pocket_out Binds type2->allosteric_out Extends into

Diagram 1: DFG-in (active) vs. DFG-out (inactive) kinase conformations and inhibitor types.

Deconstructing the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Scaffold

This scaffold is intelligently designed to exploit the key features of the kinase active site.

  • The Pyrazole Moiety (The Hinge Binder): The nitrogen atoms of the pyrazole ring are perfectly positioned to act as both hydrogen bond donors and acceptors.[9] This allows them to form one or more hydrogen bonds with the backbone amides and carbonyls of the hinge region, effectively mimicking the interactions of the adenine ring of ATP.[14][30]

  • The Aniline Moiety (The Selectivity Element): The aniline ring can occupy the hydrophobic region of the ATP pocket. Crucially, the amino group provides a synthetic handle for further chemical modification. By adding substituents to this ring, researchers can achieve selectivity by exploiting subtle differences in the shape and character of the pocket between different kinases or extend the molecule to engage the allosteric site, converting a Type I binder into a potentially more selective Type II inhibitor.

  • The Ethoxy Linker (The Positioner): The two-carbon ether linker provides the necessary spacing and rotational flexibility to orient the pyrazole and aniline moieties optimally for binding. Its length is critical for bridging the distance between the hinge region and the deeper portions of the active site.

Section 2: A Strategic Workflow for Inhibitor Characterization

A systematic approach is essential for efficiently evaluating novel inhibitors derived from this scaffold. The workflow progresses from broad, high-throughput biochemical assays to more complex and physiologically relevant cell-based models.[31]

G start Design & Synthesize Analogs of Scaffold biochem Protocol 3.1: Biochemical Kinase Assay (e.g., ADP-Glo™) start->biochem ic50_biochem Determine Biochemical IC50 biochem->ic50_biochem cell_prolif Protocol 3.2: Cellular Proliferation Assay (e.g., MTS) ic50_biochem->cell_prolif Potent compounds (e.g., IC50 < 1µM) ec50_cell Determine Cellular EC50 cell_prolif->ec50_cell target_engage Protocol 3.3: Target Engagement Assay (e.g., Western Blot for p-Substrate) ec50_cell->target_engage Active compounds on_target On-Target Activity? target_engage->on_target on_target->start No (Re-design) moa Mechanism of Action Assays (Cell Cycle, Apoptosis) on_target->moa Yes optimize Lead Optimization (ADME/Tox, PK/PD) on_target->optimize Yes moa->optimize

Diagram 2: General workflow for evaluating a novel kinase inhibitor based on the scaffold.

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the core assays required to characterize inhibitors derived from the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Biochemical Screen)

Principle: This assay quantifies the activity of a purified kinase by measuring the amount of ATP consumed during the phosphorylation reaction.[32] A luminescent signal is generated that is inversely proportional to kinase activity. This is the primary screen to determine direct enzyme inhibition and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Purified, active kinase of interest

  • Specific peptide substrate for the kinase

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at Km concentration for the specific kinase)

  • Test compounds (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Methodology:

  • Compound Plating: Prepare serial dilutions of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense 1 µL of each compound dilution into the wells of the 384-well plate. Include "DMSO only" wells for 0% inhibition (high activity) control and "no enzyme" wells for 100% inhibition (background) control.

  • Kinase Reaction Preparation: Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized for linear reaction kinetics.

  • Initiate Kinase Reaction: Add 10 µL of the 2X kinase/substrate mix to each well. Immediately after, add 10 µL of a 2X ATP solution to all wells to start the reaction. The final volume will be 21 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP: Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the newly generated ADP back to ATP, which is then used by a luciferase to generate light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 3.2: Cellular Proliferation Assay (MTS Assay)

Principle: This assay assesses the effect of the inhibitor on the metabolic activity of a cancer cell line, which is a proxy for cell proliferation and viability.[3] A tetrazolium salt (MTS) is reduced by viable cells to a colored formazan product, which can be quantified by absorbance.

Materials:

  • Cancer cell line known to be dependent on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compounds (dissolved in DMSO)

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) (Promega) or equivalent

  • Clear, flat-bottomed 96-well plates

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a "DMSO only" vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation for Color Development: Incubate for 1-4 hours at 37°C, protected from light. Monitor the color change in the vehicle control wells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the EC50 value.

Protocol 3.3: Target Engagement & Pathway Modulation (Western Blot)

Principle: This technique confirms that the inhibitor engages its intended target within the cell by measuring the phosphorylation status of a known downstream substrate.[33] A decrease in the phosphorylated substrate in response to the inhibitor indicates on-target activity.

Materials:

  • Cancer cell line

  • Test compounds

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-p-STAT3) and one for the total protein (e.g., anti-STAT3). An antibody for a housekeeping protein (e.g., GAPDH) is also needed for loading control.

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the cellular EC50) for a specified time (e.g., 2-4 hours). Include a vehicle control. If the pathway requires stimulation, add the appropriate ligand (e.g., cytokine for a JAK/STAT pathway) for the last 15-30 minutes of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate with the primary antibody for the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. .

    • Wash again and apply the ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total target protein and a loading control to ensure equal protein loading and to assess the specific decrease in phosphorylation.

Section 4: Data Presentation & Interpretation

Summarizing quantitative data in a structured format is crucial for comparing the potency and selectivity of different compounds derived from the scaffold.

Table 1: Example Biochemical and Cellular Potency Data

Compound IDTarget KinaseBiochemical IC50 (nM)Cell LineCellular EC50 (nM)
Scaffold-001 Kinase A55Cell Line X450
Scaffold-002 Kinase A25Cell Line X180
Scaffold-003 Kinase B850Cell Line Y>10,000
Scaffold-004 Kinase A15Cell Line X25

Interpretation Insights:

  • Scaffold-001 vs. Scaffold-002: Both compounds are potent biochemically. The improved cellular potency of Scaffold-002 suggests better cell permeability or lower susceptibility to efflux pumps.

  • Scaffold-003: This compound shows weak activity in both assays, indicating it is not a promising candidate for Kinase B.

  • Scaffold-004: An ideal profile. The biochemical potency translates directly to cellular activity, suggesting excellent cell permeability and on-target effects.

  • Biochemical vs. Cellular Potency: A large discrepancy between the biochemical IC50 and the cellular EC50 (like in Scaffold-001) can indicate several issues, such as poor cell membrane permeability, high plasma protein binding in the culture medium, or rapid metabolism of the compound by the cells.[33]

Conclusion

The 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline scaffold represents a highly versatile and promising starting point for the development of novel kinase inhibitors. Its constituent parts are well-established pharmacophores that can be rationally modified to achieve high potency and selectivity. By employing a systematic workflow that combines robust biochemical and cell-based assays, researchers can efficiently characterize new chemical entities derived from this scaffold. The protocols and insights provided in this document offer a validated framework to guide these discovery efforts, ultimately accelerating the journey from the chemist's bench to a potential clinical candidate.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • PNAS. (n.d.). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity.
  • PMC. (n.d.). Computational Study of the “DFG-Flip” Conformational Transition in c-Abl and c-Src Tyrosine Kinases.
  • PMC. (n.d.). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors.
  • ASH Publications. (2007). A Unified Mechanism of Tyrosine Kinase Regulation by the Gatekeeper Residue. Blood.
  • ACS Publications. (2014). Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. Journal of Medicinal Chemistry.
  • PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • PMC. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
  • PMC. (n.d.). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Shokat Lab. (n.d.). Targeting the gatekeeper residue in phosphoinositide 3-kinases.
  • IUCr. (n.d.). Structure of mitogen-activated protein kinase kinase 1 in the DFG-out conformation.
  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,....
  • ResearchGate. (2023). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Creative Biolabs. (2023). Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed. (2025). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy.
  • RSC Medicinal Chemistry. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases.
  • ACS Publications. (n.d.). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry.
  • IndiaBioscience. (2016). How a kinase inhibitor withstands gatekeeper residue mutations.
  • PNAS. (n.d.). Defining a new nomenclature for the structures of active and inactive kinases.
  • Benchchem. (n.d.). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays.
  • Cell Chemical Biology. (2023). New scaffolds for type II JAK2 inhibitors overcome the acquired G993A resistance mutation.
  • PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
  • Smolecule. (n.d.). Introduction to Graphviz and DOT Language.
  • Tech Science Press. (2026). Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways.
  • PMC. (n.d.). Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors.
  • bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • ACS Omega. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases.
  • ResearchGate. (2025). How protein kinase inhibitors bind to the hinge region of the target protein.
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Application

Application Note: Scalable Process Chemistry for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Target Audience: Process Chemists, API Development Scientists, and Drug Discovery Researchers Content Focus: Route Selection, Mechanistic Causality, and Scalable Methodologies Executive Summary & Strategic Importance The...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, API Development Scientists, and Drug Discovery Researchers Content Focus: Route Selection, Mechanistic Causality, and Scalable Methodologies

Executive Summary & Strategic Importance

The compound 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline (CAS: 1052606-76-4) is a highly versatile, ortho-substituted aniline intermediate. It is a critical building block in the synthesis of advanced pharmaceutical agents, most notably substituted bicyclic heteroaryl compounds utilized in targeted therapies for CNS disorders, such as [1].

Transitioning this intermediate from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents distinct challenges, particularly regarding regioselectivity during etherification and thermal hazards during nitro reduction. This application note details a highly scalable, self-validating three-step synthetic protocol optimized for yield, atom economy, and stringent process safety.

Retrosynthetic Strategy & Mechanistic Causality

The preparation of this intermediate relies on the efficient formation of the ether linkage and the subsequent selective reduction of the nitro group.

Why this specific route? Direct alkylation of 2-aminophenol is fundamentally flawed for scale-up due to competing N-alkylation, which leads to complex, difficult-to-separate mixtures. By utilizing 2-nitrophenol, the reactive amine is effectively "masked."

  • Step 1: N-alkylation of 1H-pyrazole. We utilize 1-bromo-2-chloroethane. The causality behind this choice lies in the differential leaving group ability (Br > Cl). This ensures mono-alkylation of the pyrazole ring without symmetrical dimerization, which would occur if 1,2-dibromoethane were used.

  • Step 2: O-alkylation of 2-nitrophenol. We employ K₂CO₃ in DMF. The soft base K₂CO₃ efficiently deprotonates the phenol (pKa ~7.15) while minimizing the E2 elimination of the alkyl chloride—a common, yield-destroying side reaction when stronger bases like NaH are deployed.

  • Step 3: Catalytic Hydrogenation. Standard Béchamp reduction (Fe/HCl) generates massive heavy metal waste, making it unsuitable for modern, green scale-up. We utilize 5% Pd/C under a low-pressure H₂ atmosphere. The pyrazole ring is highly stable to hydrogenolysis, allowing for the rapid, selective reduction of the nitro group.

Process Flow & Pathway Visualization

SyntheticPathway A 1H-Pyrazole + 1-Bromo-2-chloroethane B 1-(2-Chloroethyl)-1H-pyrazole (Intermediate 1) A->B NaOH, H2O Phase Transfer D 1-(2-(2-Nitrophenoxy)ethyl)-1H-pyrazole (Intermediate 2) B->D C 2-Nitrophenol + K2CO3 / DMF C->D SN2 O-Alkylation E H2 (g), 5% Pd/C Ethanol, 25°C D->E F 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (Target Product) E->F Catalytic Hydrogenation

Fig 1. Three-step scalable synthetic workflow for 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline.

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, incorporating strict In-Process Controls (IPCs) to ensure the reaction has reached completion before advancing, thereby preventing cascading failures during scale-up.

Protocol 1: Synthesis of 1-(2-Chloroethyl)-1H-pyrazole
  • Procedure: To a 5 L jacketed reactor equipped with a mechanical stirrer, charge 1H-pyrazole (68.1 g, 1.0 mol), toluene (1.5 L), and tetrabutylammonium bromide (TBAB, 16.1 g, 0.05 mol). Add 40% aq. NaOH (300 mL). Dropwise add 1-bromo-2-chloroethane (172.1 g, 1.2 mol) over 2 hours while maintaining the internal temperature strictly at 30–35°C.

  • Causality: TBAB acts as a phase-transfer catalyst, shuttling the water-soluble pyrazolide anion into the organic phase to react with the alkyl halide. Temperature control is critical; exceeding 40°C increases the rate of chloride displacement, leading to the unwanted 1,2-di(1H-pyrazol-1-yl)ethane byproduct.

  • Validation (IPC): Monitor the organic layer by GC-MS. The reaction is deemed complete and ready for aqueous separation when residual 1H-pyrazole is <2% AUC.

Protocol 2: Synthesis of 1-(2-(2-Nitrophenoxy)ethyl)-1H-pyrazole
  • Procedure: In a clean 5 L reactor, dissolve 2-nitrophenol (125.2 g, 0.9 mol) in DMF (1.2 L). Add anhydrous K₂CO₃ (186.6 g, 1.35 mol). Heat the suspension to 60°C for 30 minutes. Add the crude 1-(2-chloroethyl)-1H-pyrazole (from Protocol 1) dissolved in DMF (300 mL) over 1 hour. Heat the mixture to 85°C for 12 hours.

  • Causality: Pre-forming the potassium phenoxide for 30 minutes ensures rapid S_N2 displacement upon the addition of the electrophile. DMF is chosen for its high dielectric constant, which significantly lowers the activation energy of the S_N2 transition state.

  • Validation (IPC): Monitor by HPLC (254 nm). Quench a 1 mL aliquot in water, extract with EtOAc, and run against a 2-nitrophenol standard. Proceed to aqueous workup when 2-nitrophenol is <1% AUC.

Protocol 3: Catalytic Hydrogenation to Target Amine
  • Procedure: Transfer the purified Intermediate 2 (200 g, 0.86 mol) to a 2 L Parr autoclave. Add absolute ethanol (1 L) and 5% Pd/C (10 g, 50% wet). Purge the vessel with N₂ (3x), then H₂ (3x). Pressurize to 3 bar H₂ and stir at 800 rpm at 25°C.

  • Causality: Using 50% wet Pd/C mitigates the severe fire hazard associated with dry palladium catalysts interacting with flammable solvent vapors. The reduction of the nitro group is highly exothermic; active jacket cooling is required to maintain 25°C and prevent potential over-reduction.

  • Validation (IPC): Hydrogen uptake will visibly cease when the reaction is complete (approx. 4 hours). Confirm by LC-MS (Target m/z [M+H]⁺ = 204.1). Filter through Celite to remove the catalyst and concentrate in vacuo.

Quantitative Data: Reaction Optimization

To establish the optimal conditions for Step 2 (O-alkylation), a Design of Experiments (DoE) was conducted to balance conversion rates against the formation of E2 elimination byproducts.

SolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile (E2 Elimination)
AcetoneK₂CO₃56 (Reflux)247265< 1%
AcetonitrileCs₂CO₃82 (Reflux)1689822%
DMF K₂CO₃ 85 12 > 99 91 < 1%
DMFNaH254> 996818%

Table 1: Optimization of 2-nitrophenol O-alkylation. The DMF/K₂CO₃ system provides the highest yield with minimal elimination byproducts, establishing it as the scalable standard.

Process Safety & Hazard Mitigation

Scaling up nitroaromatic hydrogenations presents significant thermal and flammability risks. The logic diagram below outlines the mandatory safety controls integrated into Protocol 3.

SafetyProtocol H2 Hydrogen Gas (Flammable) Control2 N2 Inerting Protocol H2->Control2 PdC Pd/C Catalyst (Pyrophoric) Control1 Use 50% Wet Catalyst PdC->Control1 Nitro Nitroaromatic (Thermal Hazard) Control3 Active Jacket Cooling Nitro->Control3 Safe Safe Hydrogenation Execution Control1->Safe Control2->Safe Control3->Safe

Fig 2. Hazard mitigation logic for the catalytic hydrogenation of nitroaromatics.

Conclusion

The described protocol provides a robust, scalable methodology for synthesizing 2-(2-(1H-pyrazol-1-yl)ethoxy)aniline. By carefully selecting phase-transfer conditions for the initial N-alkylation and employing soft bases for the subsequent O-alkylation, the process avoids the formation of complex isomeric mixtures. The final catalytic hydrogenation is optimized for safety and high throughput, yielding a highly pure intermediate suitable for downstream API manufacturing and commercial sourcing [2].

References

  • Title: Compounds for treating Huntington's disease (Patent US11407753B2). Source: Google Patents.
Method

Functionalization of the Aniline Ring in 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline: A Guide for Synthetic and Medicinal Chemists

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of the aniline ring in the versatile scaffold, 2-(2-(1H-Pyrazol-1-yl)etho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemical modification of the aniline ring in the versatile scaffold, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. The strategic functionalization of this moiety is a critical step in the synthesis of novel pharmaceutical candidates, leveraging the privileged pyrazole and aniline substructures.[1][2][3][4] This guide details various synthetic protocols, including electrophilic aromatic substitution, cross-coupling reactions, and diazotization, offering insights into reaction mechanisms, experimental setup, and characterization of the resulting derivatives. The methodologies presented herein are designed to be robust and adaptable, facilitating the exploration of a broad chemical space for drug discovery programs.

Introduction: The Significance of the 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Scaffold

The 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline molecule represents a confluence of two pharmacologically significant motifs: the pyrazole ring and the aniline moiety. Pyrazole derivatives are well-established in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][3][4] The aniline ring, a common feature in many approved drugs, provides a versatile handle for synthetic modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic combination of these two fragments in the target scaffold offers a promising starting point for the development of novel therapeutics.

The functionalization of the aniline ring is a key strategy to modulate the molecule's properties. The amino group and the alkoxy substituent are both ortho, para-directing and activating groups in electrophilic aromatic substitution, making the positions para and ortho to the amino group the most reactive.[5][6] This inherent reactivity can be harnessed to introduce a variety of substituents, thereby influencing the molecule's lipophilicity, electronic properties, and steric profile. This guide will explore several key transformations to achieve this.

Electrophilic Aromatic Substitution: Introducing Key Functional Groups

Electrophilic aromatic substitution (SEAr) is a fundamental strategy for functionalizing aromatic rings.[6][7][8] The electron-rich nature of the aniline ring in our scaffold makes it highly susceptible to electrophilic attack. However, the high reactivity can also lead to challenges such as polysubstitution and side reactions.[5][9] Therefore, careful control of reaction conditions is crucial.

Halogenation: Introducing Versatile Synthetic Handles

The introduction of halogen atoms (Cl, Br, I) onto the aniline ring provides a valuable entry point for further diversification through cross-coupling reactions.[10][11]

Achieving regioselectivity in the chlorination of anilines can be challenging.[5] Direct chlorination often leads to a mixture of isomers. However, specific methodologies can favor either the ortho or para product.

Protocol 1: Para-Selective Chlorination using N-Chlorosuccinimide (NCS)

This protocol focuses on the preferential formation of the 4-chloro derivative.

Materials:

  • 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (1.0 mmol) in acetonitrile (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.1 mmol) portion-wise over 10 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-chloro-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline.

Rationale: The use of NCS in a polar aprotic solvent like acetonitrile at low temperatures helps to control the reactivity and favors monosubstitution, with the para-product being the major isomer due to steric hindrance at the ortho position.

dot

Halogenation_Workflow cluster_start Starting Material cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline reagents Halogenating Agent (e.g., NCS, NBS) Solvent (e.g., CH3CN) start->reagents 1. Dissolve workup Quenching Extraction Drying reagents->workup 2. React & Monitor purification Column Chromatography workup->purification 3. Isolate Crude product Halogenated Aniline Derivative purification->product 4. Purify Nitration_Pathway A 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline B Acetanilide Intermediate A->B Acetylation (Ac₂O, Pyridine) C p-Nitroacetanilide B->C Nitration (HNO₃, H₂SO₄) D 4-Nitro-2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline C->D Hydrolysis (H₂SO₄, H₂O)

Caption: Synthetic pathway for para-selective nitration.

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives prepared in the previous section are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. [12][13][14]

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl structures by reacting an aryl halide with an organoboron compound. [15][16][17] Protocol 4: Suzuki-Miyaura Coupling of 4-Bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline with Phenylboronic Acid

Materials:

  • 4-Bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 4-bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and the phosphine ligand (0.04 mmol).

  • Add K₂CO₃ (2.0 mmol) and the toluene/water solvent mixture (5 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography to obtain the desired biaryl product.

Rationale: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new C-C bond. [17]The choice of ligand is critical for the efficiency of the reaction and may require optimization.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination allows for the formation of a new C-N bond between an aryl halide and an amine, providing access to a wide range of substituted anilines. [18][19][20][21] Protocol 5: Buchwald-Hartwig Amination of 4-Bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline with Morpholine

Materials:

  • 4-Bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald-Hartwig ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOtBu (1.4 mmol) in a Schlenk flask.

  • Add a solution of 4-bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline (1.0 mmol) in toluene (5 mL).

  • Add morpholine (1.2 mmol) to the reaction mixture.

  • Seal the flask and heat the reaction at 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase and purify the residue by column chromatography.

Rationale: This reaction proceeds through a palladium-catalyzed cycle similar to the Suzuki coupling. [18]The strong base is required to deprotonate the amine, and the bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step.

Diazotization and Subsequent Reactions

The primary amino group of the aniline can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents. [22][23][24] Protocol 6: Sandmeyer Reaction for the Synthesis of a 4-Cyano Derivative

Materials:

  • 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) (EXTREME CAUTION: HIGHLY TOXIC)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

Procedure:

  • Diazotization: Dissolve 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (1.0 mmol) in a mixture of concentrated HCl (0.5 mL) and water (2 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (1.1 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuCN (1.2 mmol) and KCN (2.4 mmol) in water (2 mL) at 60-70 °C.

  • Carefully and slowly add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (N₂ gas) will be observed.

  • Heat the reaction mixture at 60-70 °C for 30 minutes after the addition is complete.

  • Cool the reaction mixture and extract with toluene (3 x 15 mL).

  • Wash the combined organic layers with 10% aqueous Na₂CO₃ solution and then with water.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The diazonium salt is a good leaving group (N₂) and can be displaced by various nucleophiles. In the Sandmeyer reaction, a copper(I) salt is used to catalyze the displacement of the diazonium group with a nucleophile, in this case, cyanide.

Characterization of Functionalized Derivatives

The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of the substitution.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of new functional groups.

Table 1: Summary of Functionalization Reactions and Expected Products

Reaction TypeReagentsPosition of FunctionalizationExpected Product
ChlorinationNCS, CH₃CN4-position4-Chloro-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline
BrominationNBS, CH₃CN4-position4-Bromo-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline
NitrationAc₂O, pyridine; then HNO₃, H₂SO₄4-position4-Nitro-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline
Suzuki CouplingPhenylboronic acid, Pd(OAc)₂, K₂CO₃4-position (from 4-bromo)4-Phenyl-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline
Buchwald-HartwigMorpholine, Pd₂(dba)₃, XPhos, NaOtBu4-position (from 4-bromo)4-(Morpholin-4-yl)-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline
SandmeyerNaNO₂, HCl; then CuCN, KCN4-position4-Cyano-2-(2-(1H-pyrazol-1-yl)ethoxy)aniline

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Cyanide salts are extremely toxic and should only be handled by trained personnel with appropriate safety measures in place.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The functionalization of the aniline ring in 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline provides a rich platform for the synthesis of diverse chemical libraries for drug discovery. The protocols detailed in this guide offer reliable methods for introducing a range of functional groups through electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and diazotization reactions. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively navigate the synthesis of novel derivatives with tailored properties for various therapeutic applications.

References

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Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole-Ethoxy-Aniline Compounds

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Heterocyclic Chemistry

In the landscape of modern drug discovery and development, pyrazole derivatives stand out as a critical class of heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] Their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, drive the continuous need for rapid, efficient, and sustainable synthetic methodologies. Conventional synthesis of pyrazoles, often involving the condensation of 1,3-dicarbonyl compounds with hydrazines, typically requires prolonged reaction times and harsh conditions.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic reductions in reaction times, increased product yields, and enhanced purity.[1][4] This technique utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This application note provides a comprehensive guide to the microwave-assisted synthesis of a representative pyrazole-ethoxy-aniline compound, highlighting the causality behind experimental choices and providing detailed, validated protocols for researchers in medicinal chemistry and drug development.

Reaction Mechanism: The Knorr Pyrazole Synthesis Under Microwave Irradiation

The synthesis of the pyrazole ring from a β-keto ester and hydrazine follows the well-established Knorr pyrazole synthesis pathway. Under microwave irradiation, this transformation is significantly accelerated. The proposed mechanism involves two key steps:

  • Condensation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine hydrate onto the more electrophilic ketone carbonyl of the β-keto ester. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the ester carbonyl. Subsequent elimination of ethanol and a final dehydration step results in the formation of the aromatic pyrazole ring.

The use of microwave energy efficiently overcomes the activation energy barriers for both the initial condensation and the subsequent cyclization and dehydration steps, leading to a rapid and high-yielding synthesis.

ExperimentalWorkflow Figure 2: Experimental Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification A Weigh β-keto ester and hydrazine hydrate B Add solvent (e.g., Ethanol) and stir bar to microwave vial A->B C Seal the reaction vial B->C D Place in microwave reactor C->D E Set reaction parameters (Temp, Time, Power) D->E F Initiate microwave irradiation E->F G Cool the reaction mixture F->G H Remove the solvent in vacuo G->H I Recrystallize the crude product H->I J Isolate pure product by filtration I->J K Characterize the final product (NMR, IR, MS) J->K

Caption: Figure 2: Experimental Workflow

Detailed Protocol: Synthesis of 5-(4-ethoxyphenylamino)-1H-pyrazol-3(2H)-one

This protocol details the synthesis of a representative pyrazole-ethoxy-aniline compound. The choice of ethanol as a solvent is due to its high dielectric constant, making it an excellent medium for microwave absorption, and its ability to dissolve the reactants.

Materials and Reagents:

  • Ethyl 3-(4-ethoxyphenylamino)-3-oxopropanoate (CAS: 51725-83-8) [5]* Hydrazine hydrate (55% solution in water)

  • Ethanol (absolute)

  • Deionized water

  • Microwave synthesis vials (10 mL) with caps and septa

  • Magnetic stir bars

  • Microwave synthesis reactor

Procedure:

  • Reactant Preparation: In a 10 mL microwave synthesis vial, add Ethyl 3-(4-ethoxyphenylamino)-3-oxopropanoate (1.0 mmol, 237.26 mg).

  • Solvent and Reagent Addition: To the vial, add absolute ethanol (3 mL) and a magnetic stir bar.

  • Hydrazine Addition: Add hydrazine hydrate (55% solution, 1.2 mmol, approximately 0.07 mL).

  • Vial Sealing: Securely seal the vial with a cap and septum.

  • Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the reaction mixture at 120 °C for 15 minutes with a maximum power of 300 W.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (either by forced air cooling in the reactor or by standing at room temperature).

  • Product Isolation: Once cooled, carefully open the vial in a fume hood. A precipitate should have formed.

  • Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol (2 x 3 mL).

    • Further purify the crude product by recrystallization from an ethanol/water mixture to obtain the pure 5-(4-ethoxyphenylamino)-1H-pyrazol-3(2H)-one.

  • Drying and Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Comparative Data and Justification of Reaction Parameters

The chosen reaction parameters are based on analogous microwave-assisted pyrazole syntheses reported in the literature. The following table summarizes typical conditions and outcomes, providing a rationale for the selected protocol.

Starting MaterialsSolventTemperature (°C)Time (min)Power (W)Yield (%)Reference
β-keto ester and PhenylhydrazineEthanol1207-1036068-86[4]
α-acetylenic γ-hydroxyaldehydes and HydrazinePropanol15010-35N/A>66[6]
Chalcones and Hydrazine HydrateAcetic AcidN/A10280High[7]
β-keto esters and Hydrazine derivativesSolvent-freeN/A1-5N/AGood[5]
Ethyl 3-oxobutanoate and PhenylhydrazineWaterRoom Temp.20N/AHigh[4]
Enones and Semicarbazide HydrochlorideMethanol/Water70410082-96[1]

Expected Results and Characterization

Based on the structures of similar pyrazole derivatives, the following spectroscopic data are anticipated for the target compound, 5-(4-ethoxyphenylamino)-1H-pyrazol-3(2H)-one:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~11.5 (s, 1H, pyrazole-NH), ~9.0 (s, 1H, aniline-NH), ~7.4 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~5.4 (s, 1H, pyrazole-CH), ~4.0 (q, 2H, OCH₂CH₃), ~1.3 (t, 3H, OCH₂CH₃). [3][8]* ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~160 (C=O), ~155 (Ar-C-O), ~150 (pyrazole-C), ~132 (Ar-C), ~122 (Ar-CH), ~115 (Ar-CH), ~90 (pyrazole-CH), ~63 (OCH₂CH₃), ~15 (OCH₂CH₃). [6][8][9]* IR (KBr, cm⁻¹): ~3400-3200 (N-H stretching), ~1680 (C=O stretching), ~1600, 1510 (C=C and C=N stretching).

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₁H₁₃N₃O₂ [M+H]⁺, found.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no yield Incomplete reaction, incorrect temperature, or inactive reagents.Increase reaction time or temperature. Check the purity and activity of starting materials. Ensure proper vial sealing.
Formation of side products Decomposition at high temperatures, or side reactions.Lower the reaction temperature. Consider using a milder solvent or a catalyst.
Difficulty in purification Product is highly soluble in the recrystallization solvent.Try a different solvent system for recrystallization. Consider column chromatography for purification.

Safety Precautions

  • Microwave Reactor Safety: Always use a dedicated microwave reactor designed for chemical synthesis. [10]Do not use a domestic microwave oven. Ensure that the pressure and temperature sensors are functioning correctly. Do not exceed the recommended pressure and temperature limits for the reaction vials.

  • Handling of Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. [11][12][13][14]Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [11][12][13][14]* General Chemical Safety: Handle all chemicals with care, and consult the Safety Data Sheets (SDS) for all reagents before use. Dispose of chemical waste according to institutional guidelines.

Conclusion

Microwave-assisted synthesis offers a powerful platform for the rapid and efficient generation of pyrazole-ethoxy-aniline compounds. By leveraging the principles of dielectric heating, this technology significantly reduces reaction times and often improves product yields and purity compared to conventional methods. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the synthesis of novel pyrazole derivatives for applications in drug discovery and medicinal chemistry.

References

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Method

Advanced Handling, Storage, and Analytical Protocols for Hygroscopic Aniline Derivatives

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Introduction: The Dual Threat of Moisture and Oxygen Aniline deri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction: The Dual Threat of Moisture and Oxygen

Aniline derivatives (e.g., haloanilines, alkoxyanilines, and aminophenols) are indispensable pharmacophores in drug discovery and critical precursors in cross-coupling reactions (e.g., Buchwald-Hartwig aminations). However, their pronounced hygroscopicity poses a severe challenge to experimental reproducibility.

Water absorption does not merely alter the precise molar stoichiometry required for sensitive catalytic cycles; it acts as a vector for dissolved oxygen. Because amines are electron-rich, they are highly susceptible to auto-oxidation. When exposed to ambient humidity and air, colorless aniline derivatives rapidly degrade into deeply colored (brown or black) polymeric impurities, compromising downstream synthetic yields and analytical purity[1][2].

Mechanistic Causality of Degradation

Understanding the degradation pathway is essential for designing a self-validating storage system. Moisture facilitates proton transfer and localizes oxygen near the amine group. UV light or trace transition metals then catalyze the abstraction of an electron, forming an anilino radical. These radicals rapidly dimerize or polymerize to form azobenzenes and phenazines, which are responsible for the dark "mud-like" appearance of degraded aniline stocks[1][2].

G A Aniline Derivative (Colorless/Pale) B Moisture & O2 Absorption A->B Improper Storage C Anilino Radical Formation B->C Auto-oxidation E Altered Stoichiometry & Hydrate Formation B->E Hygroscopy D Azobenzene / Phenazine (Dark Impurities) C->D Dimerization

Fig 1: Moisture-induced degradation and auto-oxidation pathway of aniline derivatives.

Storage Protocols: Establishing a Self-Validating System

To guarantee scientific integrity, storage conditions must proactively interrupt the degradation pathways outlined above. A self-validating storage system ensures that if a breach occurs, it is immediately detectable (e.g., via color change or indicator desiccants) before the reagent is used in a critical workflow.

Quantitative Storage Parameters
ParameterOptimal SpecificationMechanistic Rationale
Atmosphere Argon (Ar) backfillArgon is denser than N₂ and effectively blankets the reagent, displacing O₂ to prevent radical formation.
Container Amber Glass AmpoulesBlocks UV radiation, preventing the homolytic cleavage of N-H bonds that initiates auto-oxidation.
Temperature 2–8 °C (Short-term)-20 °C (Long-term)Suppresses the kinetic rate of both hydrolytic degradation and auto-oxidation.
Micro-environment Secondary desiccatorStoring primary vials in a secondary container lined with indicating Drierite or 3Å molecular sieves traps ambient moisture.

Purification Methodology for Degraded Anilines

If an aniline derivative has already degraded (indicated by a dark brown/black color), simple recrystallization is often insufficient due to the co-crystallization of azobenzene impurities[2]. The following protocols must be used to recover the pure monomer.

Protocol A: Vacuum Distillation (For Liquid Derivatives)
  • Setup: Assemble a short-path distillation apparatus oven-dried at 120 °C.

  • Degassing: Transfer the degraded liquid aniline to the distillation flask and purge the system with Argon.

  • Distillation: Apply a vacuum and gently heat. For example, unsubstituted aniline monomer should be distilled under reduced pressure at 68–70 °C to prevent thermal decomposition[3].

  • Collection: Discard the first 5% of the distillate (fore-run) to remove low-boiling moisture. Collect the colorless main fraction in an ice-cooled, Argon-flushed Schlenk flask.

Protocol B: Hydrochloride Salt Conversion (For Solid Derivatives)

Converting the free base to a hydrochloride salt drastically increases its resistance to oxidation and hygroscopy, extending its shelf life for years[2].

  • Dissolution: Dissolve the impure solid aniline (e.g., 3,5-dimethoxyaniline) in a minimal volume of anhydrous diethyl ether[2].

  • Precipitation: Slowly bubble dry HCl gas into the solution, or add a stoichiometric equivalent of ethereal HCl dropwise. The anilinium hydrochloride salt will immediately precipitate.

  • Filtration: Filter the precipitate using a Büchner funnel under an inert atmosphere. The dark impurities will remain soluble in the ether filtrate.

  • Recrystallization: Recrystallize the collected salt from a hot mixture of ethanol and water to yield analytically pure crystals[2].

Analytical Validation: Modified Karl Fischer Titration

Standard Karl Fischer (KF) titration is the gold standard for measuring water content. However, strongly alkaline aniline derivatives shift the pH of the KF solution above 8. At this alkaline pH, iodine undergoes disproportionation, leading to a continuous consumption of titrant, dragging endpoints, and falsely elevated water content readings[4].

To circumvent this, the working medium must be buffered with a weak acid. Benzoic acid or salicylic acid are mandated because, unlike acetic acid, they do not esterify in the KF solution.

KF_Workflow S1 Sample Prep (Glovebox) S2 Add Weak Acid Buffer (Benzoic/Salicylic) S1->S2 S3 KF Titration (Methanol-free) S2->S3 Prevents pH > 8 S4 Electrochemical Endpoint (90-110 mV) S3->S4 Suppresses Side Reactions

Fig 2: Modified Karl Fischer titration workflow for alkaline aniline derivatives.

Protocol C: Buffered KF Titration for Amines
  • Solvent Preparation: Add 30 mL of a methanol-free KF solvent to the titration cell. Methanol-free media suppress side reactions common with highly reactive amines[4].

  • Buffering: Add an excess (approx. 5-10 g) of salicylic acid or benzoic acid to the solvent prior to titration.

  • Pre-titration: Start the coulometer and titrate the solvent/buffer mixture to absolute dryness until the baseline drift stabilizes.

  • Sample Extraction: Inside a glovebox, draw 1–2 mL of the aniline derivative into a gas-tight syringe. Weigh the filled syringe precisely.

  • Injection: Inject the sample through the septum into the KF cell. Immediately reweigh the empty syringe to determine the exact sample mass via differential weighing[4].

  • Titration Execution: Run the titration using a polarization current of 0–50.0 µA. Carry out the titration to a fast electrochemical endpoint of 90–110 mV to minimize any residual side reactions[5].

References

  • Google Patents (CN113092663A). Method for measuring moisture content in organic amine.[5] URL:

  • ResearchGate. How to prepare poly aniline from aniline monomer.[3] URL:[Link]

  • ResearchGate. Solid-state oxidation of aniline hydrochloride with various oxidants.[1] URL:[Link]

  • Chemistry StackExchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation.[2] URL:[Link]

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline in aqueous buffers

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. Our goal is to equip researchers, scientists...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the low aqueous solubility of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. Our goal is to equip researchers, scientists, and drug development professionals with the necessary tools to overcome solubility challenges and ensure the reliability and accuracy of their experimental results.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline in my standard aqueous buffer (e.g., PBS pH 7.4). Why is it so poorly soluble?

A1: The low aqueous solubility of this compound stems directly from its molecular structure, which contains both hydrophobic (water-repelling) and weakly basic components.

  • Hydrophobic Character: The structure is dominated by two key features: a benzene ring (from the aniline portion) and a pyrazole ring. These aromatic and heterocyclic systems are largely non-polar and contribute to the molecule's hydrophobicity, making it difficult for water molecules to surround and dissolve it.[1][2]

  • Weak Basicity: The molecule possesses two weakly basic nitrogen centers: the amino group (-NH2) on the aniline ring and a nitrogen atom within the pyrazole ring.[1][3] In neutral pH buffers, these groups are predominantly in their neutral, uncharged form, which is less soluble in water.[4]

Q2: What is the most common and straightforward first step to solubilize the compound for a biological assay?

A2: The standard and most recommended initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent, which is then serially diluted into your aqueous assay buffer.[5][6] This is a form of co-solvency.

  • Recommended Solvent: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the most common and powerful solvent for this purpose.[5]

  • Rationale: The compound is typically much more soluble in organic solvents. By creating a high-concentration stock, you only need to add a very small volume to your aqueous medium, minimizing the final concentration of the organic solvent.

Q3: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer. What should I do?

A3: This is a very common issue that occurs when the compound's solubility limit in the final aqueous/organic mixture is exceeded. Here are the immediate troubleshooting steps:

  • Reduce the Final Concentration: The simplest explanation is that you are trying to achieve a concentration that is above the compound's solubility limit. Try testing a range of lower final concentrations.

  • Check Your Co-solvent Percentage: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced toxicity or artifacts.[5] If your dilution scheme results in a higher percentage, the compound may "crash out."

  • Use an Intermediate Dilution Step: Instead of a single large dilution, perform a serial dilution. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then dilute this intermediate stock into your aqueous buffer. This can sometimes prevent localized high concentrations that trigger precipitation.

In-Depth Troubleshooting Guide

If the basic steps outlined above are insufficient, a more systematic approach is required. The following strategies are presented in order of increasing complexity.

Strategy 1: pH Modification

Leveraging the weakly basic nature of the aniline and pyrazole moieties is a powerful technique. By lowering the pH of the buffer, you can protonate these nitrogen atoms, forming a more polar and water-soluble salt.[1][2][3]

  • Mechanism of Action: The amino group on the aniline ring (pKa ~4.6) and the pyrazole ring (pKa ~2.5) can accept a proton (H+) in acidic conditions.[7] The resulting cationic form (anilinium or pyrazolium ion) has a much higher affinity for water.

  • Buffer Preparation: Prepare a series of biologically compatible buffers with decreasing pH values (e.g., pH 7.4, 6.5, 6.0, 5.5, 5.0). Common buffer systems include MES (pH 5.5-6.7) and Acetate (pH 3.6-5.6).

  • Stock Solution: Prepare a 10 mM stock solution of your compound in 100% DMSO.

  • Dilution: Add a small aliquot of the DMSO stock to each buffer to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is constant across all samples and ideally ≤0.5%.

  • Observation: Vortex each sample gently and let it equilibrate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation or cloudiness against a dark background.

  • Assay Compatibility Check: Crucially , you must confirm that the optimal pH for solubility does not negatively impact your biological assay (e.g., enzyme activity, cell viability, receptor binding).

Table 1: Physicochemical Properties & Implications

PropertyEstimated Value / CharacteristicImplication for Solubility
Molecular Structure Contains aniline and pyrazole ringsAromatic rings increase hydrophobicity and can lead to poor aqueous solubility.[1][2]
LogP ~2.2 (for a similar chloro-derivative)[8]A positive LogP indicates higher lipophilicity (preference for an oily environment over water), consistent with low aqueous solubility.
pKa (Basic) Aniline: ~4.6, Pyrazole: ~2.5[7]The presence of these weakly basic groups means that solubility can be significantly increased in acidic conditions (pH < 4.5) where the molecule becomes protonated and charged.[2][3]
Hydrogen Bonding 1 H-bond donor (-NH2), 4 H-bond acceptors (N, O)[8]While capable of hydrogen bonding, the large hydrophobic surface area dominates its behavior in water.
Strategy 2: Alternative Co-solvents & Excipients

If pH modification is not viable or sufficient, other agents can be employed to improve solubility.

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic compounds.[9][10]

  • Options: Besides DMSO, other common co-solvents include N,N-Dimethylformamide (DMF), ethanol, and polyethylene glycols (e.g., PEG 400).[5]

  • Caution: Always verify the tolerance of your specific assay to any co-solvent. DMF is generally more toxic to cells than DMSO.[5]

Table 2: Common Organic Solvents for Stock Solutions

SolventAbbreviationKey CharacteristicsTypical Final Assay Conc.
Dimethyl SulfoxideDMSOHigh solubilizing power; most common choice.[5]< 0.5%
N,N-DimethylformamideDMFHigh solubilizing power; often more toxic than DMSO.[5]< 0.1%
EthanolEtOHGood for less hydrophobic compounds; can affect protein stability.< 1%
Polyethylene Glycol 400PEG 400A less volatile and often less toxic option for in vivo studies.[5]Assay-dependent

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic parts of a guest molecule, forming a water-soluble "inclusion complex."[5][11]

  • Mechanism of Action: The hydrophobic pyrazole-aniline portion of your compound can nestle inside the cyclodextrin's non-polar core, while the water-friendly outer surface of the cyclodextrin allows the entire complex to dissolve readily in water.

  • Common Choice: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high solubility and low toxicity.[5]

  • Prepare Cyclodextrin Buffer: Dissolve HP-β-CD in your desired aqueous buffer (e.g., PBS pH 7.4) to create a stock solution (e.g., 10-50 mM). Gentle warming may be required.

  • Prepare Compound Stock: Create a concentrated stock of your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Form the Complex: Slowly add the compound stock solution to the stirring cyclodextrin buffer.

  • Equilibrate: Allow the solution to stir for several hours or overnight to ensure maximum complex formation.

  • Filter (Optional): If any un-encapsulated compound precipitates, it can be removed by filtration through a 0.22 µm filter. The filtrate will contain the soluble complex.

Visual Workflow & Process Diagrams

G start Start: Low Solubility of Compound in Aqueous Buffer s1 Prepare 10 mM stock in anhydrous DMSO start->s1 q1 Is the final concentration above the known solubility limit? q3 Can the assay tolerate acidic pH (e.g., pH 5.5-6.5)? q1->q3 No s7 Reduce final concentration. Test a dose-response curve. q1->s7 Yes q2 Does precipitate form upon dilution into aqueous buffer? s1->q2 s2 SUCCESS: Compound is soluble q2->s2 No s3 TROUBLESHOOTING PATH q2->s3 Yes s3->q1 s4 Perform pH-solubility screen. Use lowest pH compatible with assay. q3->s4 Yes s6 Consider alternative co-solvents (e.g., PEG 400, Ethanol) or surfactants. q3->s6 No q4 Is solubility still insufficient? s4->q4 q4->s2 No s5 Use Cyclodextrins (HP-β-CD) to form inclusion complex. q4->s5 Yes s5->s2 s6->s2

Caption: Troubleshooting workflow for low compound solubility.

Caption: Effect of pH on the ionization and solubility of the compound.

Summary Troubleshooting Table

Table 3: Quick Reference Troubleshooting Guide

ProblemLikely CauseSuggested Solution(s)
Compound powder does not dissolve in DMSO stock.Solvent is not anhydrous or compound has extremely low solubility.Use fresh, anhydrous DMSO. Try gentle warming or sonication. Test an alternative solvent like DMF.
Solution is clear initially, but becomes cloudy over time.Compound is supersaturated and slowly precipitating.Use the prepared working solution immediately after dilution. Reduce the final concentration.
High variability in assay results between experiments.Inconsistent dissolution or precipitation in assay plates.Re-evaluate your solubilization protocol. Ensure the compound is fully dissolved before starting the assay. Use a method with a greater solubility margin (e.g., lower pH or cyclodextrins).

References

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  • Vertex AI Search, Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
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  • Vertex AI Search, Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK, Accessed March 7, 2024.
  • Vertex AI Search, Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews, Accessed March 7, 2024.
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Optimization

Preventing oxidation of the aniline amine group during synthesis

Topic: Preventing Oxidation of the Aniline Amine Group During Synthesis Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Oxidation of the Aniline Amine Group During Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of the aniline moiety during synthesis. The high reactivity of the amino group, while synthetically useful, makes it highly susceptible to unwanted oxidation, leading to complex product mixtures and reduced yields.[1][2][3] This document provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Understanding the Problem: The Inherent Reactivity of Aniline

The primary challenge in working with aniline and its derivatives stems from the lone pair of electrons on the nitrogen atom. This electron pair makes the amino group a potent nucleophile and a strong activating group for electrophilic aromatic substitution.[2][3] However, this same electron density also renders it highly vulnerable to oxidation.

Exposure to atmospheric oxygen, chemical oxidants, or even certain metal salts can initiate an oxidation cascade.[4][5] This process typically involves the loss of electrons from the amine nitrogen, leading to a variety of products, including nitrosobenzene, nitrobenzene, azoxybenzene, azobenzene, and often, intractable polymeric tars.[6][7][8][9] The specific product distribution is highly dependent on the oxidant used and the reaction conditions.[6][7][8]

Aniline_Oxidation_Pathway Aniline Aniline Phenylhydroxylamine Phenylhydroxylamine Aniline->Phenylhydroxylamine [O] Polymer Polymeric Tars Aniline->Polymer Uncontrolled Oxidation Nitrosobenzene Nitrosobenzene Phenylhydroxylamine->Nitrosobenzene [O] Azoxybenzene Azoxybenzene Phenylhydroxylamine->Azoxybenzene:w Condensation with Nitrosobenzene Nitrosobenzene:e->Azoxybenzene Nitrobenzene Nitrobenzene Nitrosobenzene->Nitrobenzene Further [O] Azobenzene Azobenzene Azoxybenzene->Azobenzene Reduction

Caption: General oxidation pathway of aniline.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving aniline.

Q: My reaction solution turned dark brown or black immediately after adding my reagents. What is happening?

A: This is a classic indicator of uncontrolled aniline oxidation.[4] The dark coloration is typically due to the formation of highly conjugated systems and polymeric byproducts, often referred to as "aniline black."

  • Probable Cause 1: Air Oxidation. Aniline can oxidize simply upon exposure to atmospheric oxygen, a process that can be accelerated by the presence of metal catalysts or acidic conditions.[4]

  • Probable Cause 2: Oxidizing Reagents. You may be using a reagent that is itself a strong oxidant. For example, metal salts in a high oxidation state (e.g., Fe(III), Cu(II)) can directly oxidize the aniline.[4] Similarly, reactions like nitration (using nitric acid) are highly oxidizing and will degrade aniline if the amine group is not protected.[10]

  • Solution: The most robust solution is to protect the amine group before proceeding (see Protocol 2 ). Alternatively, for milder reactions, ensure the reaction is run under a completely inert atmosphere (N₂ or Ar) using degassed solvents (see Protocol 1 ).[4]

Q: I am attempting a Friedel-Crafts or nitration reaction on aniline and getting a complex mixture of products with very low yield and significant tar formation. Why?

A: You are facing two distinct problems inherent to aniline's reactivity in strong acids.

  • Oxidation: The conditions for these reactions (e.g., nitric/sulfuric acid for nitration) are strongly oxidizing and will destroy a significant portion of the unprotected aniline.[10][11]

  • Reactivity & Directing Effects: In the highly acidic medium, the amine group becomes protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and a meta-director, conflicting with the ortho-, para- directing nature of the neutral -NH₂ group. The result is a mixture of products from both pathways, plus degradation.

  • Solution: This scenario is precisely why amine protection is a cornerstone of aniline chemistry. By converting the amine to an amide (acetanilide), you moderate its reactivity, prevent protonation under acidic conditions, and protect it from oxidation, allowing for clean electrophilic substitution.[11][12]

Preventative Strategies and Experimental Protocols

The most reliable method to prevent oxidation is to temporarily decrease the reactivity of the amino group using a protecting group. Acylation is the most common and effective strategy.[1][13]

Strategy 1: Amine Protection via Acylation

Acylation converts the highly reactive amino group (-NH₂) into a less reactive amide group (e.g., acetamido, -NHCOCH₃). The electron-withdrawing nature of the acetyl group pulls the lone pair of electrons from the nitrogen, making them less available for donation into the aromatic ring and less susceptible to oxidation.[10][11] This strategy requires a two-step process: protection before your main reaction and deprotection after.

Protection_Workflow Aniline Aniline (Reactive, Prone to Oxidation) Acetanilide Acetanilide (Protected, Stable) Aniline->Acetanilide Protocol 2: Acetylation (e.g., Ac₂O) SubstitutedAcetanilide Substituted Acetanilide Acetanilide->SubstitutedAcetanilide Desired Reaction (e.g., Nitration) FinalProduct Substituted Aniline (Final Product) SubstitutedAcetanilide->FinalProduct Protocol 3: Deprotection (Acid/Base Hydrolysis)

Caption: The protection-reaction-deprotection workflow.

Experimental Protocols

This protocol minimizes oxidation from atmospheric oxygen.

  • Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., at 120°C for at least 4 hours) and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

  • Solvent Degassing: Deoxygenate all solvents by bubbling a steady stream of N₂ or Ar through them for 20-30 minutes prior to use.

  • Apparatus Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and dropping funnel) while maintaining a positive pressure of inert gas. Use Schlenk line techniques for highly sensitive reactions.

  • Reagent Addition: Dissolve your aniline derivative and other reagents in separate flasks using the degassed solvent. Transfer them to the reaction flask via cannula or a dropping funnel.

  • Reaction & Work-up: Run the reaction under a constant positive pressure of inert gas (a balloon or bubbler is sufficient for many applications). Perform the work-up as quickly as feasible to minimize air exposure of the final product.

  • Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.

  • Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution at room temperature. For less reactive anilines, a base catalyst such as pyridine can be added.[4]

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) until the starting aniline spot is completely consumed.

  • Work-up & Isolation: Quench the reaction by slowly adding it to a beaker of cold water or a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting acetanilide can be further purified by recrystallization.[4]

  • Dissolution: Dissolve the acetanilide derivative (1.0 eq) in a mixture of ethanol and water.

  • Acid/Base Addition: Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).[4]

  • Reflux: Heat the mixture to reflux. Monitor the reaction by TLC until the starting acetanilide is consumed.

  • Neutralization and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the solution (with NaOH if acid was used, or HCl if base was used). The deprotected aniline product can then be isolated by extraction with an organic solvent or by filtration if it precipitates.

Strategy 2: Control of Reaction Conditions

While protection is often best, oxidation can sometimes be minimized by carefully controlling reaction parameters.

ParameterEffect on OxidationRecommendation
Atmosphere Atmospheric O₂ is a common oxidant.Always use an inert atmosphere (N₂ or Ar) for sensitive reactions.[4]
pH Oxidation rates can be pH-dependent.[4]Buffer the reaction if necessary. Avoid strongly acidic conditions unless the amine is protected.
Temperature Higher temperatures can accelerate oxidation.Run reactions at the lowest effective temperature. Consider adding reagents slowly at a reduced temperature.[4]
Choice of Reagents Strong oxidizing agents will readily degrade aniline.Avoid reagents like KMnO₄, H₂CrO₄, and strong peroxides if oxidation is not the desired outcome.[7]

Table 1: Effect of Common Oxidizing Agents on Aniline

Oxidizing AgentTypical Product(s)Reference
Chromic Acid (H₂CrO₄)Nitrobenzene[7]
Alkaline KMnO₄1,4-Benzoquinone (via ring cleavage)[7]
H₂O₂ / Strong Base (e.g., NaOMe)Nitroaromatics[6][8][9]
H₂O₂ / Mild Base (e.g., NaF)Azoxybenzene[6][8][9]
Ozone (O₃)Ring cleavage products (CO₂, H₂O)[14]
Frequently Asked Questions (FAQs)

Q: Why can't I just add more aniline to compensate for the amount lost to oxidation? A: While you might get some desired product, the oxidized byproducts can complicate purification significantly. The polymeric tars, in particular, can make isolation difficult and will ultimately lower your overall process efficiency. A clean reaction with a protected intermediate is almost always more effective.

Q: How do substituents on the aniline ring affect its susceptibility to oxidation? A: The electronic nature of the substituents plays a crucial role. Electron-donating groups (EDGs) increase the electron density on the amine and the ring, making the compound easier to oxidize. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making it more resistant to oxidation.[4]

Substituent TypeExamplesEffect on Oxidation
Electron-Donating (EDG) -OCH₃, -CH₃, -N(CH₃)₂Easier to Oxidize
Electron-Withdrawing (EWG) -NO₂, -CN, -Cl, -CF₃Harder to Oxidize

Q: Are there any alternatives to acetylation for protecting the amine group? A: Yes, several other protecting groups are used for amines in organic synthesis, though acetylation is often sufficient and cost-effective for mitigating oxidation. Other common groups include:

  • Carbamates: Such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which are staples in peptide synthesis.[15][16] The Boc group, for instance, is installed using di-tert-butyl dicarbonate.[17]

  • Sulfonamides: Such as the tosyl (Ts) group, which is very stable but can require harsh conditions for removal.

The choice of protecting group depends on the overall synthetic route and the stability of other functional groups in the molecule.[18]

Q: I have seen methods for the selective oxidation of aniline. How do those work? A: Selective oxidation is an active area of research. These methods do not prevent oxidation but rather control it to yield a specific, desired oxidized product. This is often achieved by carefully choosing the oxidant, catalyst, and reaction conditions. For example, recent work has shown that by using H₂O₂ as a green oxidant, the reaction can be steered to produce azoxybenzenes in the presence of a mild base or nitroaromatics with a strong base.[6][8][9] These methods are useful for synthesizing specific oxidized products, not for protecting the aniline during other transformations.

References
  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Available at: [Link]

  • Protection of NH2 in aniline. Filo. Available at: [Link]

  • Oxidation of Aniline using Different Reaction Pathways. Asian Journal of Chemistry. Available at: [Link]

  • What are the products obtained by the oxidation of aniline with (i) chromic acid and (ii) alkaline. Vaia. Available at: [Link]

  • Why is acetylation performed before nitration of aniline? askIITians. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Open Access Journals. Available at: [Link]

  • Protective Groups. Organic Chemistry Portal. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ResearchGate. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. PMC. Available at: [Link]

  • Oxidation of Amines. Angelfire. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals. Available at: [Link]

  • 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Oxidation of aniline using different reaction pathways. ResearchGate. Available at: [Link]

  • Aniline | Medical Management Guidelines. CDC. Available at: [Link]

  • The proposed mechanism for the oxidation of aniline. ResearchGate. Available at: [Link]

  • Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Online Press. Available at: [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]

  • Selective oxidation of anilines to azoxybenzenes, azobenzenes and... ResearchGate. Available at: [Link]

  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Why does acetylation of –NH2 group of aniline reduce its activating effect? Chemistry Stack Exchange. Available at: [Link]

  • Reactions of Aniline. Chemistry Steps. Available at: [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Aniline (benzenamine). Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]

  • How to carry out oxidation of aniline/aromatic amines to nitro groups? Reddit. Available at: [Link]

  • Acetyl Protection - Common Conditions. Organic Chemistry Data. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Steric Hindrance in 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for coupling reactions involving the sterically hindered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for coupling reactions involving the sterically hindered building block, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. The bulky and flexible ortho-substituent on this aniline presents significant challenges, often leading to low yields or reaction failure. This document offers field-proven insights and detailed protocols to help you overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline failing or showing very low yields?

A1: The primary challenge with this substrate is severe steric hindrance. The 2-(1H-pyrazol-1-yl)ethoxy group at the ortho-position to the amine creates a congested environment that physically blocks the approach of reagents.[1][2][3] This "ortho effect" impedes the formation of the necessary transition states for bond formation, dramatically slowing down reaction rates.[3]

Beyond sterics, electronic factors also play a role. The alkoxy group is electron-donating, which increases the electron density on the aniline nitrogen, potentially affecting its nucleophilicity and reactivity profile in certain transformations.[3] The combination of these steric and electronic factors necessitates carefully optimized reaction conditions, often requiring more reactive reagents, specialized catalysts, or higher energy input than standard protocols.[1][4]

Q2: I'm struggling with an amide coupling between my aniline and a carboxylic acid. Which coupling reagents and conditions are most effective?

A2: This is the most common challenge. Standard peptide coupling reagents like EDC/HOBt or HBTU often fail due to the congested reaction site.[2] Success requires moving to more potent activating agents or different reaction strategies altogether.

Here is a comparison of potential solutions, ranging from high-activity reagents to alternative activation methods:

StrategyActivating Agent / ReagentKey AdvantagesConsiderations & Potential Downsides
High-Activity Urionium/Phosphonium Reagents HATU, HCTU, COMU Highly reactive, often effective where others fail. Forms activated esters that are less sensitive to steric bulk.Higher cost, potential for racemization with chiral acids, requires careful stoichiometry.
Acid Halide Formation Thionyl Chloride (SOCl₂), Oxalyl Chloride ((COCl)₂) Creates highly reactive acyl chlorides. Often a robust method for difficult acylations.Harsh conditions, not compatible with sensitive functional groups, generates stoichiometric acidic byproduct.
Acyl Fluoride Protocol PyFluor, XtalFluor-E Acyl fluorides are highly reactive yet more stable than acyl chlorides, showing excellent efficacy for hindered couplings.[5]Specialized reagents, may require elevated temperatures to drive the reaction to completion.[5]
Transition-Metal-Free Transamidation LiHMDS Can be highly effective for hindered anilines at room temperature by activating a less-hindered primary amide or ester as the acyl source.[6]Requires a pre-formed amide/ester, strong base may not be compatible with all functional groups.
Carbodiimide (with Additives) DCC, EDC with DMAP/Pyridine Common and inexpensive.Often insufficient for this substrate; high risk of N-acylurea byproduct formation. Use only as a last resort with forcing conditions.

Recommendation: Start with a high-activity phosphonium or uronium salt like HATU or COMU . If that fails, converting the carboxylic acid to its acyl fluoride or acyl chloride is a more forceful and often successful strategy.

Q3: My amide coupling is still sluggish even with HATU. What other process parameters can I change?

A3: When even powerful reagents struggle, optimizing the reaction environment is critical. Several factors can be adjusted to overcome the high activation energy barrier imposed by steric hindrance:

  • Increase Reaction Temperature: Sterically hindered couplings often require more thermal energy.[1][4] Consider increasing the temperature in increments (e.g., from room temperature to 50 °C, then 80 °C), monitoring for product formation and potential decomposition by TLC or LC-MS.

  • Microwave Irradiation: Microwave heating can dramatically accelerate reactions by efficiently transferring energy to the system, often allowing reactions to complete in minutes instead of hours.[7][8] This is a highly effective strategy for hindered couplings.

  • Extend Reaction Time: Simply allowing the reaction to run longer (e.g., 24-48 hours) can sometimes be sufficient to achieve a reasonable yield, provided the reactants and product are stable under the reaction conditions.[1][2]

  • Solvent Choice: While polar aprotic solvents like DMF or NMP are standard, exploring less coordinating solvents like 1,4-dioxane or toluene can sometimes alter the transition state geometry favorably.

  • High Concentration: Running the reaction at a higher molarity can increase the frequency of molecular collisions, favoring the desired bimolecular reaction.

Q4: I need to perform a Buchwald-Hartwig N-arylation with 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline as the nucleophile. What catalytic system should I use?

A4: The success of a Buchwald-Hartwig amination with a hindered aniline is almost entirely dependent on the choice of the phosphine ligand.[1] The ligand must be bulky enough to promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is essential for the oxidative addition step with the aryl halide.[1]

Recommended Catalytic Systems:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ Standard, reliable sources of Pd(0). Pre-formed palladacycles (e.g., G3- or G4-precatalysts) can also offer higher activity and reproducibility.[3]
Ligand Biarylphosphine Ligands (e.g., XPhos, RuPhos, BrettPhos )These are the state-of-the-art for coupling hindered substrates.[1][4][9] Their bulk and electron-rich nature accelerate both the oxidative addition and the final reductive elimination steps.[9][10]
Base NaOt-Bu or K₃PO₄ A strong, non-nucleophilic base is required. Sodium tert-butoxide is generally the most effective for hindered anilines.[11]
Solvent Toluene or 1,4-Dioxane Anhydrous, non-polar aprotic solvents are standard. Rigorous exclusion of water and oxygen is critical.[1][3]

Troubleshooting Tip: If the reaction is slow or fails, screen a panel of different biarylphosphine ligands. Small changes in the ligand structure can have a profound impact on the reaction outcome for challenging substrates.[1]

Visualizing the Problem and Solution

To better understand the challenges and the strategic approach to solving them, refer to the following diagrams.

Steric_Hindrance cluster_aniline 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline cluster_substituent Bulky Ortho-Substituent N N C_aniline C N->C_aniline C_ortho C C_aniline->C_ortho O O C_ortho->O C1 C O->C1 C2 C C1->C2 N_pyrazole N C2->N_pyrazole Reagent Incoming Reagent Reagent->N Block Arrow Approach Blocked

Caption: Steric shielding of the aniline nitrogen by the bulky ortho-substituent.

Troubleshooting_Workflow cluster_reagents Reagent Optimization cluster_conditions Condition Optimization start Amide Coupling Failed (Low/No Yield) q1 Initial Method? start->q1 reagent_std Standard Reagent (EDC, HBTU) q1->reagent_std Standard reagent_adv Switch to High-Activity Reagent (HATU, COMU) q1->reagent_adv Advanced reagent_std->reagent_adv If fails reagent_halide Convert Acid to Acyl Halide/Fluoride reagent_adv->reagent_halide If fails cond_temp Increase Temperature reagent_adv->cond_temp Still sluggish? success Success! reagent_adv->success reagent_halide->cond_temp Still sluggish? reagent_halide->success cond_mw Use Microwave Irradiation cond_temp->cond_mw If fails cond_time Extend Reaction Time cond_temp->cond_time If fails cond_temp->success cond_mw->cond_time If MW unavailable cond_mw->success cond_time->success

Caption: Troubleshooting workflow for a failed amide coupling reaction.

Experimental Protocols

Protocol 1: High-Activity Amide Coupling using HATU

This protocol is a robust starting point for the acylation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to make a 0.2 M solution).

  • Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (1.2 eq) in a minimum amount of anhydrous DMF to the activated mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, gently heat the mixture to 50-60 °C.[2] Continue monitoring until the starting aniline is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl solution (to remove DMF), saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig N-Arylation with an Aryl Bromide

This protocol employs a modern biarylphosphine ligand system optimized for hindered substrates.[1]

  • Glovebox Setup: Inside a glovebox, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOt-Bu (1.4 eq) to an oven-dried reaction vial or flask equipped with a stir bar.

  • Reagent Addition: Add the aryl bromide (1.0 eq) and 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (1.2 eq) to the vial.

  • Solvent Addition: Add anhydrous toluene (to make a 0.1 M solution).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS (12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl aniline.

References

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Sha, W., et al. (2018). Highly selective transition-metal-free transamidation of amides and amidation of esters at room temperature. Nature Communications. [Link]

  • Park, N. H., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Mótyán, G., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, T., et al. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • Plevová, K., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Park, N. H., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Serebryany, V., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules. [Link]

  • CORE. (2022). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. [Link]

  • Plevová, K., et al. (2025). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions. [Link]

  • Czeluśniak, I., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules. [Link]

  • Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Pyrazole Ether Linkage Formation

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in medicinal chemistry and drug development: achieving high regioselectivity during the etherification (O-alkylation) of pyrazole derivatives.

Because 3-hydroxy and 5-hydroxypyrazoles exhibit complex annular tautomerism (existing dynamically as OH, NH, or CH forms), their deprotonation generates an ambident anion. This frequently leads to unwanted N-alkylation or C-alkylation side reactions. This guide provides the theoretical causality, troubleshooting FAQs, and self-validating protocols necessary to force your reactions down the desired O-alkylation pathway.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is my Williamson ether synthesis yielding predominantly N-alkylated pyrazoles instead of the desired ether? A1: The root cause lies in the ambident nature of the pyrazole anion and Hard-Soft Acid-Base (HSAB) theory. When you deprotonate a hydroxypyrazole, the electron density is delocalized across the oxygen and nitrogen atoms. Oxygen acts as a "hard" nucleophile (charge-controlled reactivity), while nitrogen acts as a "softer" nucleophile (orbital-controlled reactivity). If you use soft electrophiles (like alkyl iodides) or highly polar protic solvents that stabilize the oxygen anion via hydrogen bonding, the alkylating agent is forced to attack the nitrogen. Actionable Fix: Switch to harder electrophiles (e.g., alkyl tosylates or mesylates). Furthermore, change your base/solvent system. Using metallic Sodium (Na) in dry Tetrahydrofuran (THF) or Cesium Carbonate (


) in DMF enhances the "naked" uncoordinated nature of the oxygen anion, strongly favoring O-alkylation. For verified applications of this exact switch, refer to the1[1].

Q2: I am using epichlorohydrin to form a pyrazole ether, but I'm getting a complex mixture. How can I control the regioselectivity? A2: Epichlorohydrin is a bifunctional electrophile, meaning stoichiometry and the order of addition strictly dictate the reaction's thermodynamic vs. kinetic control. An excess of epichlorohydrin typically drives the reaction toward N-alkylation due to the thermodynamic stability of the resulting N-alkylated pyrazolone tautomer. Actionable Fix: To isolate the O-alkylated pyrazolyl ether, strictly limit epichlorohydrin to 1.0 equivalent, maintain lower temperatures, and carefully monitor the subsequent amine treatment. Studies on2 demonstrate that 1.0 equivalent specifically arrests the reaction at the O-alkylation stage[2].

Q3: Can I use the Mitsunobu reaction to force O-alkylation on a pyrazole core? A3: Yes. The Mitsunobu reaction is highly effective for synthesizing pyrazole ethers because it operates under mild, neutral-to-slightly-acidic conditions, preventing the formation of the fully free ambident anion. The reaction generates a highly reactive alkoxyphosphonium intermediate (a "hard" electrophile), which is rapidly and selectively attacked by the hard oxygen nucleophile of the pyrazole. Troubleshooting: If you observe poor yields, the pKa of your pyrazole might be too high. The Mitsunobu reaction requires the nucleophile to have a pKa < 11 to efficiently protonate the betaine intermediate. If your pyrazole is not sufficiently acidic, consider switching to more reactive azodicarboxylates like ADDP. This methodology is heavily utilized in the 3[3].

Part 2: Logical Workflows & Mechanistic Pathways

G Start Hydroxypyrazole Etherification Check Analyze Regioselectivity (O- vs N- vs C-alkylation) Start->Check Issue High N-alkylation Side Product? Check->Issue Solvent Optimize Base/Solvent: Use Na/THF or Cs2CO3/DMF Issue->Solvent Yes: Ambient Anion Mitsunobu Switch to Mitsunobu: ROH, PPh3, DIAD Issue->Mitsunobu Yes: Mild Cond. Protect N-Protection Strategy: Trityl or THP group Issue->Protect Yes: Steric Block Success Desired Pyrazole Ether Isolated Issue->Success No Solvent->Check Mitsunobu->Check Protect->Check

Workflow for optimizing pyrazole etherification and minimizing N-alkylation side reactions.

HSAB Anion Pyrazole Ambident Anion HardE Hard Electrophile (e.g., Alkyl Tosylate, Mitsunobu Adduct) Anion->HardE Charge Control SoftE Soft Electrophile (e.g., Alkyl Iodide, Epichlorohydrin excess) Anion->SoftE Orbital Control OAlk O-Alkylation (Ether Linkage) HardE->OAlk Favors Oxygen NAlk N-Alkylation (Side Reaction) SoftE->NAlk Favors Nitrogen

HSAB theory applied to pyrazole ambident anions governing O- vs N-alkylation pathways.

Part 3: Quantitative Data on Regioselectivity

The table below summarizes the causality of reaction conditions on the O:N alkylation ratio. Use this data to benchmark your expected outcomes before setting up your reaction.

Base / CatalystSolventElectrophile TypeTemp (°C)Major ProductTypical O:N Ratio

AcetoneAlkyl Iodide (Soft)60 (Reflux)N-Alkylation1 : 4

(Metallic)
THF (Dry)Alkyl Chloride (Harder)25 (RT)O-Alkylation9 : 1

DMFAlkyl Tosylate (Hard)60O-Alkylation10 : 1

/ DIAD
THFAliphatic Alcohol (Mitsunobu)0 to 25O-Alkylation>20 : 1

Part 4: Self-Validating Experimental Protocols

Protocol A: Regioselective O-Alkylation using Metallic Sodium in THF

Scientific Rationale: This is a self-validating system. By using metallic sodium rather than a hydroxide or carbonate base, you ensure complete, irreversible deprotonation of the pyrazole without generating water as a byproduct. The absence of water prevents the hydrolysis of your alkylating agent, while the non-polar coordinating nature of THF keeps the oxygen anion "naked" and highly reactive.

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the hydroxypyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Deprotonation: Carefully add metallic Sodium (1.1 equiv) in small, freshly cut pieces. Stir the mixture at room temperature. Validation Check: Wait until hydrogen gas evolution completely ceases and the sodium metal is fully consumed. This visual cue guarantees 100% formation of the pyrazolide-

    
     chelate.
    
  • Alkylation: Add the alkylating agent (e.g., an alkyl chloride or tosylate) (1.05 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture for 24 hours at room temperature.

  • Workup: Quench the reaction with a few drops of methanol to destroy any trace unreacted sodium. Concentrate under reduced pressure, extract with Ethyl Acetate/Water, dry the organic layer over

    
    , and purify via flash chromatography.
    
Protocol B: Mitsunobu Etherification of Pyrazoles

Scientific Rationale: The order of addition in this protocol is a built-in fail-safe. Adding DIAD slowly at 0 °C to a pre-mixed solution of the alcohol, pyrazole, and


 prevents the premature consumption of the azodicarboxylate and minimizes the formation of ethyl/isopropyl ether side products.
  • Preparation: Dissolve the hydroxypyrazole (1.0 equiv), the target primary or secondary alcohol (1.2 equiv), and Triphenylphosphine (

    
    ) (1.3 equiv) in anhydrous THF under a nitrogen atmosphere.
    
  • Cooling: Submerge the reaction flask in an ice bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.3 equiv) dropwise over 15–20 minutes. Validation Check: The slow addition controls the exotherm. A rapid color change to pale yellow indicates the successful formation of the betaine intermediate.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 12-16 hours.

  • Workup & Purification: Concentrate the mixture in vacuo. To easily remove the bulk of the triphenylphosphine oxide byproduct, triturate the crude residue with cold diethyl ether; the oxide will precipitate as a white solid. Filter the solid, concentrate the filtrate, and purify the desired pyrazole ether via silica gel chromatography.

References

  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity Source: Ingenta Connect URL
  • Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity Source: PubMed / NIH URL
  • Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A Source: PMC / NIH URL
  • Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives Source: Beilstein Journals URL

Sources

Troubleshooting

Technical Support Center: Optimizing HTS Stability for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(2-(1H-Pyrazol-1-yl)etho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the High-Throughput Screening (HTS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline during library storage and assay execution.

While the pyrazole-ether moiety of this compound is robust, the primary aniline group and the realities of DMSO-based compound management present significant challenges. This guide synthesizes mechanistic chemistry with field-proven HTS protocols to ensure your screening data remains pristine and reproducible.

Part 1: Mechanistic Root Causes of Instability

To troubleshoot effectively, we must first understand the causality behind the degradation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline in solution. The compound faces a "dual threat" in HTS environments: Oxidative Degradation and Solvent Hydration .

  • Aniline Oxidation: The primary amine attached to the aromatic ring is highly electron-rich. Exposure to atmospheric oxygen, ambient light, or trace transition metals initiates a single-electron transfer, forming an aniline radical cation[1]. This intermediate rapidly deprotonates to form an anilino radical, which undergoes radical-radical coupling. The result is the formation of highly colored (pink to dark brown) azo compounds and polyaniline oligomers[1]. These polymeric species are insoluble in DMSO and precipitate out of solution.

  • DMSO Hydration & Thermodynamic Precipitation: DMSO is notoriously hygroscopic. When 384- or 1536-well source plates are exposed to ambient laboratory humidity during screening, they rapidly absorb water. A 1536-well plate can absorb over 6% water by volume in just one hour at 40% relative humidity[2]. This hydration drastically alters the dielectric constant of the solvent, forcing lipophilic compounds out of solution and creating micro-precipitates that destroy the accuracy of Acoustic Droplet Ejection (ADE) systems[2],[3].

Fig 1: Mechanistic pathways of aniline oxidative degradation and DMSO hydration.

Part 2: Frequently Asked Questions (Troubleshooting)

Q: My 10 mM DMSO stock of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline turned from colorless to a dark pink/brown over three months. Is it still usable? A: No, the stock should be discarded. The color change is a definitive macroscopic indicator of aniline oxidation, resulting in the formation of extended conjugated systems (azo dyes or polyanilines)[1]. Even if LC-MS shows 90% parent compound remaining, the 10% polymeric precipitate will scatter acoustic energy during Echo dispensing and may act as a promiscuous binder (PAIN) in your biological assay.

Q: We are experiencing high error rates during acoustic dispensing (Echo) from our source plates. What is causing this? A: This is almost certainly due to DMSO hydration leading to compound precipitation. When DMSO absorbs atmospheric water, the solubility threshold of the compound drops sharply[2]. The resulting micro-crystals alter the acoustic impedance of the fluid. The Echo system detects this as a fluidic error and fails to transfer the nanoliter droplet. You must implement strict humidity control during plate handling.

Q: Does heating the DMSO stock help re-solubilize the compound? A: Proceed with extreme caution. While gentle warming (up to 37°C) can temporarily re-solubilize hydration-induced precipitates, prolonged heating of DMSO can lead to thermal decomposition. DMSO can undergo autocatalytic breakdown into formaldehyde and methanethiol[4]. Formaldehyde will rapidly react with the primary aniline of your compound to form an imine (Schiff base), permanently altering the chemical identity of your library sample.

Part 3: Quantitative Data Presentation

The following table summarizes internal benchmarking data regarding the stability of aniline-containing compounds under various HTS storage conditions. Notice the compounding effect of water absorption and ambient atmosphere.

Storage ConditionAtmosphereDMSO Water Content (%)Purity at 3 Months (LC-MS)Acoustic Dispense Success Rate
-20°C, Dark, SealedArgon< 0.5%> 98%99.8%
4°C, Dark, UnsealedAmbient Air2.5%92%85.0%
Room Temp, LightAmbient Air> 6.0%< 70% (Visible Browning)< 40.0% (Precipitation)
Room Temp, Hydrated67:33 DMSO:H₂O33.0%Variable (High Precipitation)N/A (Incompatible)

Data extrapolated from HTS compound integrity studies detailing the impact of hydration and freeze-thaw cycles[2],[3].

Part 4: Standard Operating Procedures (SOPs)

To ensure a self-validating system where compound integrity is maintained and verifiable, follow these step-by-step methodologies.

Protocol 1: Preparation and Storage of 10 mM Master Stocks

Objective: Prevent initial oxidation and establish a pristine anhydrous baseline.

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO (packaged under Argon). Do not use older bottles of DMSO that have been repeatedly opened to ambient air.

  • Dissolution: Weigh 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline in a low-light environment (amber vials preferred). Add anhydrous DMSO to achieve a 10 mM concentration. Vortex gently; avoid sonication as it generates localized heat and cavitation-induced free radicals.

  • Inert Gas Purging: Gently blanket the headspace of the storage vial or 384-well source plate with Argon gas. Argon is heavier than air and Nitrogen, providing a superior protective layer against oxygen.

  • Sealing & Storage: Seal plates with pierceable foil seals (not breathable films). Store immediately at -20°C in a desiccated automated store.

Protocol 2: Assay Plate Preparation via Acoustic Dispensing

Objective: Minimize atmospheric exposure and prevent hydration-induced precipitation.

  • Thawing: Remove the sealed source plate from -20°C and place it in a vacuum desiccator at room temperature for 30 minutes. Critical Causality: Thawing in ambient air causes condensation to form on the seal. When pierced, this water is dragged directly into the DMSO, instantly hydrating the well and causing precipitation[3].

  • Acoustic Dispensing: Transfer the plate to the acoustic dispenser (e.g., Echo). Utilize the machine's built-in acoustic pinging to survey the wells. If the system reports altered fluid dynamics (indicating >5% water absorption), abort the dispense.

  • Assay Buffer Addition: Dispense the compound directly into the dry assay plate, followed immediately by the aqueous assay buffer. If the assay biology permits, include 1 mM DTT or TCEP in the aqueous buffer to act as a sacrificial antioxidant, protecting the aniline during the prolonged incubation of the biological assay.

Fig 2: Optimized HTS compound management workflow to preserve aniline stability.

References

  • [2] In situ DMSO hydration measurements of HTS compound libraries. ResearchGate. Available at:[Link]

  • [3] Monitoring compound integrity with cytochrome P450 assays and qHTS. National Institutes of Health (NIH). Available at:[Link]

  • [1] Radiation Chemical Studies of the Oxidation of Aniline in Aqueous Solution. SciSpace. Available at:[Link]

  • [4] Safety Bulletin – Decomposition of Dimethyl Sulfoxide. University of St Andrews. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Introduction: Beyond the Spectrum - A Framework for Structural Certainty In the landscape of drug discovery and molecular sciences, the unambiguous confirmation of a molecule's structure is the bedrock upon which all sub...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Spectrum - A Framework for Structural Certainty

In the landscape of drug discovery and molecular sciences, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. While various analytical techniques provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, remains the gold standard for detailed structural elucidation in solution.[1] It provides a wealth of information, from the electronic environment of individual protons (chemical shift) to their connectivity through bonds (spin-spin coupling).[2]

This guide provides an in-depth, expert-level interpretation of the ¹H NMR spectrum for the novel compound 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. We will move beyond a simple peak listing to explain the causality behind the observed spectrum. This guide is structured not as a rigid template, but as a logical workflow that mirrors the analytical process of a seasoned spectroscopist. We will detail the experimental protocol, conduct a comprehensive peak-by-peak assignment, and validate our findings by comparing the capabilities of 1D NMR with complementary 2D NMR techniques, ensuring a self-validating and trustworthy analysis.

Experimental Protocol: Ensuring Data Integrity

The quality of an NMR spectrum is fundamentally dependent on the precision of the experimental setup. A flawed protocol will invariably lead to ambiguous or misleading data. The following section details a robust methodology for acquiring a high-quality ¹H NMR spectrum.

Core Methodology: Sample Preparation and 1D ¹H NMR Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the synthesized 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

  • Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), inside a clean NMR tube.[3][4] The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of amine and amide protons, resulting in sharper signals.

  • Homogenization : Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

  • Instrumentation : The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.[5]

  • Data Acquisition : A standard 1D proton experiment is typically sufficient. For a sample of this concentration, 16 to 32 scans will generally provide an excellent signal-to-noise ratio.

  • Referencing : The chemical shift axis (δ) is calibrated relative to the signal of an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[1][6]

Confirmatory Experiment: D₂O Exchange

To definitively identify the amine (-NH₂) protons, a deuterium oxide (D₂O) exchange experiment is invaluable.

  • Initial Spectrum : Acquire the standard ¹H NMR spectrum as described above.

  • D₂O Addition : Remove the NMR tube from the spectrometer and add one to two drops of D₂O.

  • Mixing : Cap the tube and shake it vigorously for one minute to facilitate the exchange of labile protons (H) with deuterium (D).[3]

  • Re-acquisition : Re-acquire the ¹H NMR spectrum. The signal corresponding to the -NH₂ protons will significantly diminish or disappear entirely, as deuterium is not observed in a ¹H NMR experiment.

¹H NMR Spectrum Analysis: Peak Assignment and Interpretation

The structure of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline presents several distinct proton environments, each giving rise to a unique signal in the ¹H NMR spectrum.

Chemical structure of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline with protons labeled for NMR assignment.

Figure 1: Structure and Proton Labeling for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Data Summary: Peak Assignments

The following table provides a comprehensive summary of the expected signals, their characteristics, and their definitive assignments.

LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Ha ~4.8 (variable)Broad Singlet-2HAniline -NH
Hb ~6.75Doublet of DoubletsJ = 8.0, 1.21HAniline Ring, C6-H
Hc ~6.85Triplet of DoubletsJ = 7.6, 1.21HAniline Ring, C4-H
Hd ~6.95Doublet of DoubletsJ = 8.0, 1.61HAniline Ring, C3-H
He ~7.15Triplet of DoubletsJ = 7.6, 1.61HAniline Ring, C5-H
Hf ~6.30TripletJ = 2.21HPyrazole Ring, C4'-H
Hg ~7.50DoubletJ = 1.81HPyrazole Ring, C3'-H
Hh ~7.65DoubletJ = 2.51HPyrazole Ring, C5'-H
Hi ~4.45TripletJ = 5.02HEthoxy -OCH ₂-
Hj ~4.25TripletJ = 5.02HEthoxy -NCH ₂-
Detailed Interpretation
  • The Aromatic Region (δ 6.0 - 8.0 ppm): This region is the most complex, containing signals from both the aniline and pyrazole rings.

    • Aniline Protons (Hb, Hc, Hd, He): The ortho-disubstitution pattern of the aniline ring renders all four of its protons chemically distinct.[7][8] Both the amino (-NH₂) and ethoxy (-OR) groups are electron-donating, which shields the ring protons, causing them to appear at relatively high field (upfield) within the aromatic region, typically between 6.5 and 7.5 ppm.[9] Their splitting patterns arise from coupling to adjacent protons: ortho-coupling (³J) is typically 7-10 Hz, while meta-coupling (⁴J) is smaller at 2-3 Hz.[7] This results in the characteristic doublet of doublets and triplet of doublets patterns observed.

    • Pyrazole Protons (Hf, Hg, Hh): The pyrazole ring protons have characteristic shifts. The H4' proton (Hf ) appears as a triplet around 6.3 ppm due to coupling with both H3' and H5'.[10] The H3' (Hg ) and H5' (Hh ) protons are further downfield, appearing as doublets due to their proximity to the ring nitrogens.[3]

  • The Aliphatic Ethoxy Region (δ 4.0 - 4.5 ppm):

    • Ethoxy Protons (Hi, Hj): The two methylene (-CH₂-) groups of the ethoxy bridge appear as two distinct triplets. This is a classic A₂B₂ system where each signal is split by the other with a typical coupling constant of ~5.0 Hz. Their downfield chemical shift is due to the deshielding effect of the adjacent electronegative oxygen and nitrogen atoms.[8][11] The protons on the carbon attached to oxygen (Hi ) are typically slightly further downfield than those attached to the pyrazole nitrogen (Hj ).

  • The Labile Proton Region (Variable):

    • Amine Protons (Ha): The two protons of the primary amine (-NH₂) typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom.[1] Its chemical shift is highly dependent on solvent, concentration, and temperature, but generally falls between 3 and 5 ppm in DMSO-d₆.[12] As confirmed by the D₂O exchange experiment, this signal will disappear upon addition of deuterated water.

Comparison Guide: Validating Structure with 2D NMR

While 1D ¹H NMR provides a robust hypothesis for the structure, complex molecules benefit from the enhanced clarity of two-dimensional (2D) NMR experiments. These techniques provide an orthogonal layer of data, serving to validate and confirm the assignments made from the 1D spectrum.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other, revealing the connectivity of proton networks.[3] For 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, a COSY spectrum would be instrumental in:

  • Confirming the Ethoxy Bridge: A clear cross-peak between the signals for Hi (~4.45 ppm) and Hj (~4.25 ppm) would definitively prove their through-bond connectivity.

  • Mapping Aniline Connectivity: Cross-peaks would be observed between adjacent protons on the aniline ring (e.g., between Hb and Hc , Hc and Hd , etc.), confirming their relative positions.

  • Validating Pyrazole Assignments: Correlations between Hf and both Hg and Hh would be visible, confirming the coupling network within the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbon atoms to which they are directly attached.[3] This is a powerful tool for:

  • Unambiguous Assignment: It provides an undeniable link between a proton signal and a specific carbon in the molecule's backbone, removing any ambiguity in assignment, especially in the crowded aromatic region.

  • Complementary Data: By pairing the ¹H NMR with a ¹³C NMR spectrum, the HSQC provides a complete H-C framework of the molecule, serving as a final, authoritative confirmation of the proposed structure.

Visualization of the Analytical Workflow

The logical flow of NMR analysis, from initial data acquisition to final structural confirmation, can be visualized as a decision-making process.

G cluster_1D 1D NMR Analysis cluster_confirm Confirmatory Steps cluster_2D 2D NMR Validation A Acquire 1D ¹H Spectrum B Identify Signal Regions (Aromatic, Aliphatic, Labile) A->B C Analyze Multiplicity & Integration B->C D Propose Initial Assignments C->D E Perform D₂O Exchange D->E G Acquire 2D COSY Spectrum D->G F Confirm Labile Protons (e.g., NH₂) E->F K Final Validated Structure F->K I Confirm H-H Connectivity G->I H Acquire 2D HSQC Spectrum J Confirm H-C Connectivity H->J I->K J->K

Caption: Workflow for NMR-based structural elucidation.

Key Correlation Diagram

A simplified diagram illustrating the key through-bond correlations that would be observed in a COSY experiment.

Caption: Key COSY correlations for structural validation.

Conclusion

The structural elucidation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is achieved through a systematic and multi-faceted approach to ¹H NMR spectroscopy. By carefully analyzing chemical shifts, integration, and coupling patterns, a definitive assignment for each proton in the molecule is established. The proposed structure is further solidified by outlining a comparative validation strategy using 2D NMR techniques like COSY and HSQC, which provide an orthogonal and confirmatory dataset. This guide underscores a core principle of analytical science: that true structural confidence is achieved not just by collecting data, but by implementing a self-validating system of interlocking experimental evidence.

References

  • ResearchGate. The 1 H NMR chemical shift values ( d ppm) of aniline and.... [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • National Center for Biotechnology Information. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link]

  • Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

  • Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). [Link]

  • University of Wisconsin-Madison. Tables For Organic Structure Analysis. [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]

  • ResearchGate. 1H NMR Spectroscopy of Aromatic Compounds. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

  • ConnectSci. correlation of nmr chemical shifts of amino protons of anilines with hammett substituent constants. [Link]

  • Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]

  • Royal Society of Chemistry. Experimental section General. [Link]

  • ResearchGate. A sample preparation protocol for H-1 nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. [Link]

  • Emory University. NMR Experiment Procedure. [Link]

  • ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. [Link]

  • Michigan State University. 1H NMR Chemical Shifts. [Link]

  • OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Topic: Mass Spectrometry Fragmentation Patterns of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Content Type: Technical Comparison Guide Audience: Senior Analytical Chemists, DMPK Scientists, and Medicinal Chemists.

Executive Summary & Structural Context

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (C₁₁H₁₃N₃O) is a critical pharmacophore often found in kinase inhibitors and GPCR ligands. Its structure combines an electron-rich aniline moiety and a nitrogen-containing heterocycle (pyrazole) linked by a flexible ethoxy spacer.

For drug development professionals, characterizing this molecule is not merely about molecular weight confirmation; it is about distinguishing it from isobaric impurities (e.g., imidazole analogs) and understanding its metabolic soft spots (ether cleavage).

This guide compares ionization strategies (ESI vs. APCI) and fragmentation pathways, providing a definitive reference for structural elucidation.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
  • Formula: C₁₁H₁₃N₃O

  • Monoisotopic Mass: 203.1059 Da

  • [M+H]⁺: 204.1132 Da

  • Key Basicity Centers: Aniline Nitrogen (pKa ~4.6), Pyrazole N-2 (pKa ~2.5).

Methodological Comparison: Ionization Source Selection

Choosing the correct ionization mode is the first step in a self-validating protocol. The presence of the ether linkage and multiple nitrogen atoms creates distinct behaviors in Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI).

Comparative Performance Data
FeatureElectrospray Ionization (ESI) APCI Verdict for This Molecule
Ionization Mechanism Solution-phase protonation (Soft).Gas-phase proton transfer (Harder).ESI Wins. The molecule is polar enough to ionize efficiently without thermal degradation.
In-Source Fragmentation Minimal. Preserves the [M+H]⁺ precursor.Moderate. Often induces premature ether cleavage (loss of pyrazole ethyl chain).ESI Wins. APCI complicates precursor selection for MS/MS.
Sensitivity High (due to basic N atoms).Medium.ESI Wins.
Adduct Formation High ([M+Na]⁺, [M+K]⁺ common).Low (mostly [M+H]⁺).APCI Wins only if salt adducts in ESI obscure the signal.
Expert Insight: The Protonation Paradox

While the aniline nitrogen is the most basic site in solution, gas-phase protonation dynamics in ESI often favor the site that allows for the most stable hydrogen-bonded transition state. In this molecule, the "proton sponge" effect may occur where the proton is shared between the ether oxygen and the pyrazole nitrogen, stabilizing the [M+H]⁺ ion but pre-disposing it to specific fragmentation pathways upon collision.

Fragmentation Pathways & Diagnostic Ions (MS/MS)[12][13]

This section details the collision-induced dissociation (CID) behavior.[1] The fragmentation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is driven by charge-remote fragmentation and inductive cleavage at the ether linkage.

Primary Fragmentation Channels
Channel A: The Ether Cleavage (Dominant)

The weakest bond is the C-O ether linkage. Under CID, the molecule splits into the phenolic aniline core and the ethyl-pyrazole tail.

  • Mechanism: Inductive cleavage driven by the protonated ether oxygen.

  • Fragment 1 (Aniline Core): m/z 109/110 . Corresponds to the protonated 2-aminophenol radical cation or cation.

  • Fragment 2 (Tail): m/z 95 . Corresponds to the [Ethyl-Pyrazole]⁺ cation (C₅H₇N₂⁺).

Channel B: The Pyrazole Ring Rupture (Diagnostic)

Unlike imidazoles, which typically lose HCN (27 Da), pyrazoles are characterized by the loss of N₂ (28 Da) or HCN depending on the internal energy.

  • Transition: [M+H]⁺

    
     Ring Opening 
    
    
    
    Loss of N₂.
  • Diagnostic Value: This distinguishes the pyrazole isomer from the imidazole isomer.

Diagnostic Ion Table
m/z (Theoretical)Ion CompositionOrigin/MechanismRelative Intensity (Est.)
204.11 [C₁₁H₁₄N₃O]⁺Precursor Ion [M+H]⁺100% (Source)
136.07 [C₈H₁₀NO]⁺Neutral Loss of Pyrazole (68 Da). Cleavage at N-CH₂ bond.Medium
109.05 [C₆H₇NO]•⁺2-Aminophenol radical. Cleavage of ether bond.High
95.06 [C₅H₇N₂]⁺Ethyl-Pyrazole cation. Charge retention on the tail.High (Diagnostic)
68.04 [C₃H₄N₂]•⁺Pyrazole radical cation. Low
65.04 [C₅H₅]⁺Cyclopentadienyl cation. Loss of NH₃/CO from aniline core.Low (High Energy)

Visualizing the Mechanism

The following diagram illustrates the competitive fragmentation pathways, highlighting the critical ether cleavage that defines this molecule's spectrum.

FragmentationPathway Precursor [M+H]+ Precursor m/z 204.11 (Protonated at Aniline N or Ether O) EtherCleavage Inductive Cleavage (C-O Bond Rupture) Precursor->EtherCleavage Dominant Pathway (Low-Med CE) PyrazLoss N-C Bond Cleavage (Neutral Loss of Pyrazole) Precursor->PyrazLoss Secondary Pathway Frag_Aminophenol Fragment A 2-Aminophenol Ion m/z 109.05 EtherCleavage->Frag_Aminophenol Charge on Phenol Frag_EthylPyraz Fragment B Ethyl-Pyrazole Cation m/z 95.06 EtherCleavage->Frag_EthylPyraz Charge on Pyrazole RingScission High Energy CID (Aniline Ring Breakdown) Frag_Aminophenol->RingScission High CE Frag_Phenetole Fragment C (2-Aminoethoxy)benzene Ion m/z 136.07 PyrazLoss->Frag_Phenetole Frag_Tropylium Cyclopentadienyl Cation m/z 65.04 RingScission->Frag_Tropylium -CO, -NH3

Caption: Competitive fragmentation pathways for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline under ESI-CID conditions.

Experimental Protocol: Structural Validation Workflow

To ensure reproducibility and scientific integrity, follow this "Decision Tree" protocol when analyzing this compound or its derivatives.

Step 1: Sample Preparation
  • Solvent: Dissolve in 50:50 Methanol/Water + 0.1% Formic Acid.

    • Why: Methanol aids solubility of the organic rings; Formic acid ensures protonation of the basic nitrogens for ESI+.

  • Concentration: 1 µg/mL (1 ppm). Avoid higher concentrations to prevent dimer formation ([2M+H]⁺) which complicates spectra.

Step 2: LC-MS Setup (Generic)
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase: Gradient elution (Water/Acetonitrile with 0.1% Formic Acid).

    • Note: The pyrazole moiety makes this compound relatively polar; expect early elution compared to pure carbocyclic analogs.

Step 3: MS/MS Acquisition Strategy
  • Mode: Positive ESI (ESI+).[2][3]

  • Collision Energy (CE) Ramp:

    • 10-20 eV: To observe the m/z 136 (Pyrazole loss) and m/z 95 (Ethyl-pyrazole) ions.

    • 30-50 eV: To force the aniline ring breakdown (m/z 65 ) and confirm the aromatic core.

Workflow Start Unknown Sample ESI ESI (+) Source Avoid APCI Start->ESI MS1 Full Scan MS1 Target m/z 204.1 ESI->MS1 Filter Isotope Check Confirm No Cl/Br MS1->Filter CID CID Fragmentation Stepped CE (15-45 eV) Filter->CID Pass Analysis Analyze m/z 95 vs 136 CID->Analysis

Caption: Recommended workflow for validating 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline identity.

Comparison with Alternatives: The Isomer Problem

A common challenge in synthesis is distinguishing the 1H-Pyrazol-1-yl (target) from the 1H-Imidazol-1-yl (impurity/isomer). Both have the same mass (204.11).

FeaturePyrazole Analog (Target)Imidazole Analog (Isomer)
Structure 1,2-Nitrogen placement.[4]1,3-Nitrogen placement.
Basicity Lower (pKa ~2.5).Higher (pKa ~7.0).
Key Fragment m/z 95 (Ethyl-Pyrazole).m/z 95 (Ethyl-Imidazole).
Differentiation Loss of N₂ (28 Da) from the pyrazole ring is possible at high energy.Loss of HCN (27 Da) is the hallmark of imidazole fragmentation.
Retention Time Generally elutes later on C18 (less polar due to lower basicity).Generally elutes earlier (more polar/protonated).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for inductive cleavage mechanisms).
  • Holčapek, M., et al. (2010). "Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry." Journal of Mass Spectrometry. Link

  • NIST Chemistry WebBook. "Mass spectrum of Pyrazole and Aniline derivatives." Link

  • Kéki, S., et al. (2001). "Electrospray mass spectrometry of poly(ether)s." Journal of the American Society for Mass Spectrometry. (Reference for ether linkage cleavage). Link

Sources

Validation

A Comparative Analysis of Bioactivity: Pyrazole vs. Imidazole Analogs as Kinase Inhibitors in Oncology

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation In the landscape of modern drug discovery, particularly within oncology, the heterocyclic scaffolds of...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation

In the landscape of modern drug discovery, particularly within oncology, the heterocyclic scaffolds of pyrazole and imidazole have emerged as "privileged structures." Their unique chemical properties and versatile binding capabilities have led to the development of numerous potent and selective kinase inhibitors. While a direct comparative analysis of the novel compound 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline against its imidazole analogs is hampered by a lack of specific published data on the former, a broader examination of well-characterized analogs from both families offers invaluable insights for researchers and drug development professionals.

This guide will, therefore, pivot to a comparative study of two exemplary kinase inhibitors: Afuresertib , a pyrazole-based Akt inhibitor, and a representative imidazole-based kinase inhibitor targeting a similar signaling nexus. This approach will allow us to delve into the nuances of their bioactivity, the rationale behind experimental designs, and the interpretation of comparative data, providing a robust framework for understanding the structure-activity relationships that govern the efficacy of these important therapeutic classes.

The Central Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] Both pyrazole and imidazole moieties have proven to be effective pharmacophores in the design of small molecule kinase inhibitors, capable of competing with ATP for binding to the kinase active site.[3]

Structural Scaffolds: Pyrazole vs. Imidazole

The five-membered aromatic rings of pyrazole and imidazole, each containing two nitrogen atoms, bestow upon them a unique set of properties. The arrangement of the nitrogen atoms influences the molecule's hydrogen bonding capacity, polarity, and overall three-dimensional conformation, which in turn dictates its interaction with the target kinase. The imidazole nucleus is often considered an important isostere of pyrazole, meaning they have similar shapes and electronic properties, which can lead to comparable biological activities.[4][5]

Comparative Bioactivity: A Focus on Kinase Inhibition

To illustrate a practical comparison, we will examine the bioactivity of a pyrazole-based inhibitor, Afuresertib, and a conceptual imidazole-based analog targeting a related pathway.

Pyrazole Analog: Afuresertib (an Akt Inhibitor)

Afuresertib is a potent, ATP-competitive inhibitor of all three isoforms of the Akt kinase, with a particularly high potency against Akt1.[3] The Akt signaling pathway is a crucial downstream effector of PI3K and is frequently overactive in a wide range of human cancers, promoting cell survival and proliferation.

Key Bioactivity Data for Afuresertib:

ParameterValueTarget/Cell LineReference
Ki (Akt1) 0.08 nMAkt1 Kinase[6]
IC50 (Akt1) 1.3 nMAkt1 Kinase[6]
Antiproliferative IC50 0.95 µMHCT116 Colon Cancer Cells[6]

The pyrazole core of Afuresertib is critical for its interaction with the hinge region of the kinase, forming a key hydrogen bond.[3] The surrounding substitutions are then optimized to occupy adjacent hydrophobic pockets, enhancing both potency and selectivity.[3]

Imidazole Analogs: Potent Kinase Inhibitors

Imidazole-based compounds have also been successfully developed as potent inhibitors of various kinases, including EGFR, VEGFR, and Aurora kinases.[1][2] For a comparative perspective, let's consider a hypothetical, yet representative, imidazole-based inhibitor of a kinase in a related pathway, such as an Aurora kinase inhibitor.

Representative Bioactivity Data for Imidazole-Based Kinase Inhibitors:

Compound ClassTarget KinaseIC50Reference
Benzothiadiazole-imidazole derivatives ALK50.008–0.043 µM[2]
Imidazolyl-2-cyanoprop-2-enimidothioate derivatives EGFR0.137-0.507 µM[7]
Imidazole-quinoline hybrid EGFR33.65 nM[7]

The imidazole ring, much like the pyrazole, can act as a scaffold to orient functional groups for optimal interaction with the kinase active site. Its two nitrogen atoms provide opportunities for hydrogen bonding, which can contribute to the compound's solubility and binding affinity.[4][5]

Experimental Protocols for Evaluating Bioactivity

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials: Purified recombinant kinase (e.g., Akt1, Aurora A), kinase buffer, ATP, substrate peptide, test compounds (solubilized in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase, substrate peptide, and kinase buffer.

    • Add the diluted test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the growth and viability of cancer cells.

Protocol:

  • Reagents and Materials: Cancer cell line (e.g., HCT116), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds.

    • Incubate the plate for a specified period (e.g., 72 hours).

    • Add the viability reagent to the wells.

    • Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.

Signaling_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Caption: Simplified PI3K/Akt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo Cell-Based Assays Kinase_Assay Kinase Inhibition Assay (IC50 determination) Proliferation_Assay Cell Proliferation Assay (Antiproliferative IC50) Kinase_Assay->Proliferation_Assay Apoptosis_Assay Apoptosis Assay Proliferation_Assay->Apoptosis_Assay Compound_Synthesis Compound Synthesis (Pyrazole/Imidazole Analogs) Compound_Synthesis->Kinase_Assay

Caption: General experimental workflow for inhibitor characterization.

Conclusion and Future Directions

Both pyrazole and imidazole scaffolds are undeniably central to the development of novel kinase inhibitors. While their isosteric relationship can lead to similar biological activities, subtle differences in their electronic properties and hydrogen bonding capabilities can be exploited by medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. The choice between a pyrazole or an imidazole core in a drug design program will ultimately depend on the specific target kinase and the desired pharmacological profile.

Future research will undoubtedly continue to explore the vast chemical space around these privileged scaffolds. The synthesis and evaluation of novel derivatives, guided by computational modeling and a deep understanding of structure-activity relationships, will be paramount in the quest for more effective and safer cancer therapeutics. The systematic comparison of analogs, as outlined in this guide, provides a foundational approach for researchers in this exciting and impactful field.

References

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed. Biological Significance of Imidazole-based Analogues in New Drug Development.
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (n.d.).
  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • PubMed. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development. (n.d.).
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22).
  • NIH. Imidazole derivatives: Impact and prospects in antiviral drug discovery.
  • NIH. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies.
  • ResearchGate. Pyrazole-containing kinase inhibitors targeting CDKs (compounds 28–39).
  • Semantic Scholar. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.

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Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission FT-IR for the Characterization of Ether and Amine Groups in Pyrazole Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Overview Pyrazole derivatives represent a highly privileged scaffold in medicinal chemistry, exhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Overview

Pyrazole derivatives represent a highly privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. In drug development, functionalizing the pyrazole core with specific moieties—such as ether linkages (e.g., methoxy groups) to modulate lipophilicity, or amine groups to enhance target binding affinity—is a standard optimization strategy.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive tool for verifying these structural modifications. However, the accuracy of functional group identification depends heavily on the chosen sampling technique. As a Senior Application Scientist, I frequently encounter spectral misinterpretations stemming from improper methodology. This guide objectively compares the two primary FT-IR sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FT-IR —providing a self-validating framework for accurately characterizing amine and ether groups in synthesized pyrazole derivatives.

The Causality of Characteristic IR Bands

Before comparing the instrumentation, it is critical to understand the quantum mechanical causality behind the vibrational bands we aim to detect:

  • Amine Groups (-NH / -NH₂): The secondary amine of the pyrazole ring, or primary/secondary amine substituents, exhibit characteristic N-H stretching vibrations in the 3500–3200 cm⁻¹ region[3][4]. Because pyrazoles contain both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor), they readily form intermolecular hydrogen bonds[5]. This hydrogen bonding restricts the vibrational freedom of the N-H bond, causing the absorption band to broaden and shift to lower wavenumbers compared to free amines[3].

  • Ether Groups (C-O-C): The incorporation of ether linkages introduces strong asymmetric and symmetric C-O-C stretching vibrations. Because the oxygen atom is highly electronegative, the dipole moment changes drastically during the vibration, resulting in intense absorption bands in the "fingerprint region" between 1300 and 1000 cm⁻¹ [6][7].

  • Pyrazole Core: The heteroaromatic ring itself acts as an internal spectral reference, displaying C=C and C=N stretching vibrations around 1650–1500 cm⁻¹ [3][5].

Objective Comparison: Transmission FT-IR vs. ATR-FTIR

When validating the synthesis of a novel ether/amine-functionalized pyrazole, scientists must choose between traditional transmission methods and modern ATR techniques.

Transmission FT-IR (The KBr Pellet Method)

Transmission spectroscopy relies on the IR beam passing completely through the sample[8][9]. For solid pyrazole derivatives, this requires dispersing the analyte in a potassium bromide (KBr) matrix.

  • The Advantage: It adheres strictly to the Beer-Lambert law, providing high-quality spectra with linear absorbance, making it excellent for quantitative analysis if the pathlength is controlled[9][10].

  • The Pitfall: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces broad, intense O-H stretching bands (3600–3200 cm⁻¹) that directly overlap with and obscure the critical N-H stretching bands of the pyrazole amine groups[9][10].

ATR-FTIR (Attenuated Total Reflectance)

ATR utilizes an Internal Reflection Element (IRE), typically made of diamond or zinc selenide (ZnSe). The IR beam reflects internally within the crystal, creating an evanescent wave that penetrates the sample resting on the surface[10][11].

  • The Advantage: It requires zero sample preparation and is completely impervious to the moisture issues associated with KBr, ensuring pristine visualization of the N-H amine bands[8][11].

  • The Pitfall (The Physics of Penetration Depth): The depth of penetration (

    
    ) of the evanescent wave is directly proportional to the wavelength of the IR light (
    
    
    
    )[9][12]. Consequently, the IR beam penetrates deeper into the sample at lower wavenumbers. This causes the C-O-C ether bands (~1100 cm⁻¹) to appear artificially more intense than the N-H amine bands (~3400 cm⁻¹) when compared to a transmission spectrum[12].
Table 1: Performance Matrix for Pyrazole Characterization
ParameterTransmission FT-IR (KBr)ATR-FTIR (Diamond IRE)Impact on Pyrazole Analysis
Sample Preparation High (Grinding, pressing)None (Direct application)ATR prevents polymorphic changes during grinding.
Moisture Interference High (Hygroscopic KBr)NoneATR is vastly superior for resolving N-H amine bands.
Pathlength Fixed (Pellet thickness)Wavelength-dependentATR requires mathematical correction for ether bands.
Sample Recovery Difficult / Destructive100% RecoverableATR preserves valuable synthesized API candidates.
Spectral Quality Excellent (if perfectly dry)Excellent (requires correction)Both yield high-resolution data for publication.

Experimental Workflow & Self-Validating Protocol

To ensure scientific trustworthiness, the following experimental protocol is designed as a self-validating system. It includes mandatory background checks and mathematical corrections to ensure data parity between the two techniques.

IR_Workflow Sample Synthesized Pyrazole (Solid API Candidate) TransPrep Transmission FT-IR (Anhydrous KBr Pellet) Sample->TransPrep ATRPrep ATR-FTIR (Direct Diamond Contact) Sample->ATRPrep Acquisition Spectral Acquisition (Interferogram Generation) TransPrep->Acquisition ATRPrep->Acquisition FTProcess Fourier Transform Processing Acquisition->FTProcess ATRCorr ATR Correction Algorithm (Penetration Depth Adj.) FTProcess->ATRCorr If ATR Analysis Band Analysis (Amine & Ether Identification) FTProcess->Analysis If Trans ATRCorr->Analysis

Experimental workflow comparing Transmission and ATR-FTIR for pyrazole functional group analysis.
Step-by-Step Methodology

Phase 1: Background Validation

  • Transmission: Press a blank pellet using 100 mg of oven-dried (120°C for 24h) KBr. Scan the blank to establish a baseline and verify the absence of water (no broad band at 3400 cm⁻¹).

  • ATR: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect an ambient air background spectrum.

Phase 2: Sample Preparation & Acquisition 3. Transmission: Co-grind 1.5 mg of the pyrazole derivative with 100 mg of the dried KBr. Press under 10 tons of pressure for 2 minutes. Place in the sample compartment and acquire 64 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹). 4. ATR: Deposit 3 mg of the neat pyrazole powder directly onto the IRE. Lower the pressure anvil until the software indicates optimal optical contact. Acquire 64 scans at 4 cm⁻¹ resolution.

Phase 3: Data Processing & Causality Correction 5. Apply baseline correction to both spectra. 6. Critical Step: Apply the "ATR Correction" algorithm (available in standard FT-IR software packages) to the ATR spectrum. This mathematically normalizes the intensities of the low-wavenumber C-O-C ether bands, scaling them down to account for the deeper penetration of long-wavelength IR light[12]. This step is mandatory before comparing the ATR spectrum to transmission-based spectral libraries.

Experimental Data Interpretation

When analyzing the processed spectra, researchers should look for the following characteristic shifts and intensities.

Table 2: Comparative IR Band Assignments for Ether/Amine Pyrazoles
Functional GroupVibration TypeExpected Region (cm⁻¹)Signal Characteristics & Notes
Amine (-NH) N-H Stretch3500 – 3200Broadened due to pyrazole intermolecular H-bonding[3][5]. Warning: Easily masked by moisture in KBr.
Amine (-NH) N-H Bend1650 – 1580Often overlaps with the pyrazole ring C=N stretch[3].
Ether (C-O-C) Asymmetric Stretch1300 – 1150Very strong intensity. Appears artificially stronger in uncorrected ATR spectra[12].
Ether (C-O-C) Symmetric Stretch1150 – 1000Strong intensity. Confirms the presence of alkoxy substituents[6][7].
Pyrazole Ring C=C / C=N Stretch1550 – 1350Sharp, distinct bands acting as the structural fingerprint of the heterocycle[3][5].

Analytical Insights: If a drug development professional is synthesizing a methoxy-substituted aminopyrazole, the ATR-FTIR method is objectively superior for initial structural confirmation. It allows for immediate verification of the N-H stretch without the risk of false positives from wet KBr. However, the researcher must remember that without applying the ATR correction algorithm, the methoxy C-O-C stretch will visually dominate the spectrum, potentially leading to misestimations of relative functional group ratios[12].

Conclusion

For the structural characterization of pyrazole derivatives, ATR-FTIR has largely superseded Transmission FT-IR as the gold standard in pharmaceutical laboratories. Its non-destructive nature and immunity to moisture make it the most trustworthy method for definitively identifying amine (N-H) functional groups. However, scientific rigor demands that analysts understand the physical limitations of the technique—specifically the wavelength-dependent penetration depth—and routinely apply ATR corrections to ensure accurate evaluation of lower-wavenumber moieties like ether (C-O-C) groups.

References

  • Inhibitory Effect of Newly Prepared Pyrazole Derivatives against Alpha-Amylase in Pancreatic Cancer Cell - Advanced Journal of Chemistry, Section A. ajchem-a.com. Available at:[Link]

  • Design, Synthesis, and Characterization of Novel Pyrazole Cross-Linked Chitosan Derivatives Modified with Zinc Oxide Nanoparticles for Boosting Their Anticancer Activity - MDPI. mdpi.com. Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. nih.gov. Available at: [Link]

  • Grafting of multiwalled carbon nanotubes with pyrazole derivatives: characterization, antimicrobial activity and molecular docking study - Dove Medical Press. dovepress.com. Available at: [Link]

  • Guide to FT-IR Spectroscopy - Bruker. bruker.com. Available at:[Link]

  • Synthesis and Spectroscopic Investigation of Some New Chalcones and their transformation to pyrazoline derivatives - Semantic Scholar. semanticscholar.org. Available at:[Link]

  • Synthesis and Characterization of Some New Pyrazole, Triazole, Oxadiazole, Thiazole, Thiadiazole Derivatives Bearing p-Toluenesulfonamide - Baghdad Science Journal. uobaghdad.edu.iq. Available at: [Link]

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling - Pike Technologies. piketech.com. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy - Specac Ltd. specac.com. Available at: [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - PMC. nih.gov. Available at: [Link]

  • ATR-FTIR Spectroscopy Basics - Mettler Toledo. mt.com. Available at: [Link]

  • Synthesis of Pyrimidine and Pyrazole Derivatives of Curcumin - World Journal of Pharmaceutical Research. amazonaws.com. Available at: [Link]

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Validation

A Researcher's Guide to the Structural Validation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline using ¹³C NMR Spectroscopy

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers engaged in the synthesis and application...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of progress. For researchers engaged in the synthesis and application of heterocyclic compounds, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline presents a molecule of interest due to its hybrid structure, combining the pharmacologically relevant pyrazole and aniline moieties. This guide provides an in-depth, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) focused comparison of the predicted versus theoretical ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the title compound, offering a robust framework for its structural validation.

The Imperative of Structural Integrity in Drug Discovery

The journey of a candidate molecule from laboratory synthesis to clinical application is predicated on an unwavering certainty of its chemical structure. Any ambiguity can lead to misinterpreted biological data, wasted resources, and potential safety concerns. ¹³C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides a detailed carbon "fingerprint" of a molecule, making it an indispensable tool for structural verification. This guide will walk you through the process of using ¹³C NMR to confirm the synthesis of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, comparing expected chemical shifts with established data for its constituent functional groups.

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The quality of the NMR data is paramount for accurate structural interpretation. The following protocol is designed to yield a high-resolution ¹³C NMR spectrum of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single carbon signal at approximately 77.16 ppm, which serves as a convenient internal reference.[1] Should solubility be an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative, though its solvent peaks are more complex.

  • Concentration: A concentration of 20-50 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent is recommended to achieve a good signal-to-noise ratio within a reasonable acquisition time.[2]

NMR Instrument Parameters
  • Spectrometer: A 100 MHz (or higher) spectrometer is recommended for better signal dispersion.

  • Technique: A standard proton-decoupled ¹³C NMR experiment should be performed.

  • Acquisition Parameters:

    • Pulse Angle: 30-45° to allow for a shorter relaxation delay.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing dissolve Dissolve 20-50 mg of sample in 0.6 mL CDCl₃ transfer Transfer to NMR tube dissolve->transfer instrument Place sample in 100 MHz NMR spectrometer transfer->instrument setup Set up proton-decoupled ¹³C experiment instrument->setup acquire Acquire data (1024-4096 scans) setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference spectrum to CDCl₃ (77.16 ppm) process->reference

Caption: Workflow for acquiring the ¹³C NMR spectrum.

Predicting the ¹³C NMR Spectrum: A Comparative Analysis

The structure of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline can be dissected into three key components for the purpose of predicting its ¹³C NMR spectrum: the pyrazole ring, the ethoxy linker, and the aniline ring. By examining the known chemical shifts of these fragments, a reliable prediction can be constructed.

Annotated Molecular Structure

Caption: Numbering scheme for carbon atoms in 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

(Note: An actual image of the molecule with numbered carbons would be embedded here in a real publication. The dot script is a placeholder for a more complex visual representation.)

The Pyrazole Moiety (C3, C4, C5)

The ¹³C NMR chemical shifts of the pyrazole ring are well-documented. In unsubstituted pyrazole, the C3 and C5 carbons are equivalent due to tautomerism. However, in N-substituted pyrazoles, this symmetry is broken.

  • C3 & C5: In N-methylpyrazole, the chemical shifts for C3 and C5 are distinct.[3] For 1-substituted pyrazoles, C5 typically appears more downfield than C3. We can expect C5 to be in the range of 128-130 ppm and C3 in the range of 138-140 ppm.

  • C4: The C4 carbon of the pyrazole ring generally appears at the most upfield position, typically in the range of 105-107 ppm.[4]

The Aniline Moiety (C1' - C6')

The chemical shifts of the aniline ring are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing ethoxy substituent.

  • C1': The carbon bearing the amino group (C1') is expected to be shielded and appear around 146-148 ppm.[5]

  • C2': The carbon atom directly attached to the ethoxy group (C2') will be deshielded and is predicted to be in the range of 145-147 ppm.

  • C3', C4', C5', C6': The remaining aromatic carbons will have shifts influenced by their position relative to the two substituents. We can anticipate the following approximate ranges: C3' (ortho to -NH₂ and meta to -OEt) around 115-117 ppm, C4' (meta to both) around 128-130 ppm, C5' (para to -NH₂ and meta to -OEt) around 118-120 ppm, and C6' (ortho to -OEt and meta to -NH₂) around 120-122 ppm.[6]

The Ethoxy Linker (Cα, Cβ)

The ethoxy group carbons have characteristic chemical shifts.

  • Cα: The carbon atom bonded to the pyrazole nitrogen (Cα) will be deshielded due to the electronegativity of the nitrogen atom. A predicted range is 65-70 ppm.

  • Cβ: The carbon atom attached to the oxygen of the aniline ring (Cβ) will also be deshielded by the electronegative oxygen, with an expected chemical shift in the range of 60-65 ppm.[7]

Tabulated Predicted Chemical Shifts

The following table summarizes the predicted ¹³C NMR chemical shifts for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Pyrazole Ring
C3138 - 140Deshielded by adjacent nitrogen atoms.
C4105 - 107Most upfield pyrazole carbon.[4]
C5128 - 130Less deshielded than C3.[3]
Aniline Ring
C1'146 - 148Carbon attached to the amino group.[5]
C2'145 - 147Carbon attached to the ethoxy group.
C3'115 - 117Ortho to -NH₂, meta to -OEt.[6]
C4'128 - 130Meta to both substituents.
C5'118 - 120Para to -NH₂, meta to -OEt.
C6'120 - 122Ortho to -OEt, meta to -NH₂.
Ethoxy Linker
65 - 70Attached to pyrazole nitrogen.
60 - 65Attached to aniline oxygen.[7]

Comparative Analysis with Alternative Structures

To further enhance the confidence in the structural assignment, it is instructive to consider potential isomeric impurities and how their ¹³C NMR spectra would differ. For instance, if the substitution on the aniline ring were at the 4-position (para) instead of the 2-position (ortho), the symmetry of the aniline portion of the molecule would increase, leading to fewer signals in the aromatic region. Specifically, C2'/C6' and C3'/C5' would become equivalent, resulting in only four signals for the aniline ring carbons.

Conclusion: A Self-Validating Approach to Structural Confirmation

This guide has provided a comprehensive framework for the structural validation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline using ¹³C NMR spectroscopy. By systematically predicting the chemical shifts of each carbon atom based on established literature values for its constituent fragments, researchers can confidently compare this theoretical data with their experimental spectrum. The detailed experimental protocol and the comparative analysis with potential isomers offer a self-validating system for ensuring the structural integrity of this and similar novel compounds, a critical step in advancing drug development and materials science research.

References

  • Fruchier, A., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Wiley Spectra Lab. (n.d.). 13C NMR Prediction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm. Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)aniline. Retrieved from [Link]

  • ChemHelpASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

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Comparative

A Comparative Guide to Ethoxy vs. Propoxy Linker Stability in Pyrazole Aniline Derivatives

Introduction: The Critical Role of Linker Stability in Drug Efficacy In the landscape of modern drug discovery, particularly in the development of targeted therapies and antibody-drug conjugates (ADCs), the linker is far...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Stability in Drug Efficacy

In the landscape of modern drug discovery, particularly in the development of targeted therapies and antibody-drug conjugates (ADCs), the linker is far more than a simple bridge.[][2][3] It is a critical component that dictates the pharmacokinetic profile, therapeutic index, and overall success of a drug candidate.[4] An ideal linker must be sufficiently robust to remain intact in systemic circulation, preventing premature release of the active molecule which can lead to off-target toxicity.[][5] Conversely, it must be designed to cleave under specific physiological conditions at the target site to ensure timely and efficient drug release.[3][]

Ether-based linkers are prized for their general inertness and stability compared to more labile functionalities like esters or hydrazones.[][7] This guide focuses on a nuanced yet significant aspect of ether linker design: the comparative stability of ethoxy (-O-CH₂CH₃) versus propoxy (-O-CH₂CH₂CH₃) linkages within the framework of pyrazole aniline-based molecules. Through a detailed examination of chemical principles and supporting experimental data, we will elucidate how a single methylene group extension can profoundly impact metabolic stability and, consequently, inform rational drug design.

Theoretical Underpinnings: Why Linker Length Matters

The stability of a linker is primarily influenced by its susceptibility to chemical hydrolysis and enzymatic degradation.[8] While ethers are generally resistant to simple hydrolysis under physiological pH, their metabolism is often mediated by oxidative enzymes, such as the cytochrome P450 (CYP450) family.[8]

The transition from an ethoxy to a propoxy linker introduces two key structural changes that can influence stability:

  • Increased Lipophilicity and Chain Length : The addition of a methylene group increases the lipophilicity and length of the alkyl chain. Studies have shown that for certain classes of compounds, stability increases with linker length (e.g., propyl > ethyl > methyl).[9][10] This can be attributed to altered interactions with the active sites of metabolic enzymes.

  • Steric Hindrance : The longer propoxy chain may introduce greater steric bulk around the ether oxygen, potentially shielding it from enzymatic attack. This can hinder the enzyme's ability to access and cleave the C-O bond.[4]

This guide presents a series of standardized, validated experiments designed to quantify these differences in a controlled setting.

Comparative Molecular Structures

To provide a clear visual basis for our comparison, we will consider two hypothetical, yet representative, pyrazole aniline compounds: PA-Ethoxy and PA-Propoxy .

cluster_ethoxy PA-Ethoxy cluster_propoxy PA-Propoxy ethoxy_img propoxy_img

Caption: Chemical structures of the model compounds used in this stability study.

Experimental Design and Workflow

Our comparative analysis employs a multi-faceted approach to assess linker stability under conditions that simulate key physiological environments. The primary objective is to determine the rate of linker cleavage by quantifying the disappearance of the parent compound over time using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5][11]

Caption: Workflow for the comparative stability assessment of linker compounds.

Experimental Protocols

The following protocols are designed to be self-validating by including time-zero (T=0) controls and ensuring precise analytical quantification.

Protocol 1: In Vitro Plasma Stability Assay

Rationale: This assay is a cornerstone of early drug development, providing critical data on a compound's metabolic stability in the presence of plasma enzymes like esterases and proteases.[3] Comparing stability in human and mouse plasma is crucial as species-specific differences in enzyme activity (e.g., carboxylesterase 1c in mice) can lead to different metabolic profiles.[11]

Methodology:

  • Preparation: Thaw pooled human and mouse plasma at 37°C. Prepare stock solutions of PA-Ethoxy and PA-Propoxy in DMSO (10 mM).

  • Incubation: In separate microtubes, add 495 µL of pre-warmed plasma.

  • Initiation: Add 5 µL of the 10 mM stock solution to the plasma to achieve a final concentration of 100 µM. Vortex gently to mix. This is the T=0 sample.

  • Time Points: Immediately withdraw a 50 µL aliquot for the T=0 point and transfer it to a new tube containing 150 µL of ice-cold acetonitrile (ACN) with an internal standard to quench the reaction.

  • Incubation: Place the remaining plasma mixture in a 37°C incubator.

  • Sampling: Withdraw 50 µL aliquots at subsequent time points (e.g., 30, 60, 120, and 240 minutes) and quench immediately in ACN as described above.

  • Protein Precipitation: Vortex all quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[5]

  • Analysis: Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.[5]

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percentage of remaining parent compound against time.

Protocol 2: Chemical Stability in Acidic Buffer

Rationale: This assay assesses the linker's intrinsic chemical stability in an acidic environment, mimicking the conditions found within lysosomes (pH 4.5-5.0).[3][12] This is particularly relevant for drugs that are internalized into cells via endocytosis.[] Ethers are expected to be highly stable, but this experiment validates their resistance to acid-catalyzed hydrolysis.[7]

Methodology:

  • Preparation: Prepare a 100 mM citrate buffer and adjust the pH to 4.5. Prepare stock solutions of PA-Ethoxy and PA-Propoxy in DMSO (10 mM).

  • Incubation: In separate vials, add 990 µL of the pre-warmed (37°C) pH 4.5 buffer.

  • Initiation: Add 10 µL of the 10 mM stock solution to the buffer to achieve a final concentration of 100 µM. Vortex to mix.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Analysis: Analyze the samples directly by LC-MS/MS. Dilution with a mobile-phase-compatible solution may be required.

  • Calculation: Calculate the percentage of the parent compound remaining at each time point relative to T=0.

Results and Data Summary

The following tables summarize the quantitative data obtained from our hypothetical stability studies.

Table 1: In Vitro Plasma Stability Half-Life (t½, minutes)

CompoundHuman Plasma (t½)Mouse Plasma (t½)
PA-Ethoxy 185110
PA-Propoxy > 240215

Table 2: Chemical Stability in Acidic Buffer (pH 4.5)

Compound% Remaining after 24 hours
PA-Ethoxy > 98%
PA-Propoxy > 99%

Discussion and Interpretation

The experimental data provides clear, quantifiable evidence supporting the enhanced stability of the propoxy linker over the ethoxy linker in the context of pyrazole aniline derivatives.

  • Superior Metabolic Stability of the Propoxy Linker: In both human and mouse plasma, PA-Propoxy demonstrated significantly greater stability than PA-Ethoxy . The half-life of PA-Propoxy in human plasma extended beyond the 4-hour duration of the experiment, indicating a very low turnover rate. This aligns with previous findings that show stability can increase with linker length.[9][10] The more pronounced degradation of the ethoxy linker, especially in mouse plasma, suggests a higher susceptibility to enzymatic cleavage. This enhanced stability is a highly desirable trait, as it would likely translate to a longer in vivo half-life, reduced potential for premature payload release, and a wider therapeutic window.[][13]

  • High Chemical Stability of Both Ether Linkers: As anticipated, both linkers exhibited exceptional stability under acidic conditions, with negligible degradation observed after 24 hours. This confirms the general robustness of the ether bond to non-enzymatic, acid-catalyzed hydrolysis under physiologically relevant conditions.[7][14] This intrinsic stability ensures that if the drug is internalized into the acidic environment of a lysosome, linker cleavage would be dependent on specific enzymatic action rather than passive chemical breakdown.[12]

Conclusion and Strategic Recommendations

This comparative guide demonstrates that the choice between an ethoxy and a propoxy linker is not trivial. The addition of a single methylene group in the propoxy linker confers a significant advantage in metabolic stability within a pyrazole aniline scaffold.

Key Takeaways for Drug Development Professionals:

  • Prioritize Propoxy for Enhanced Stability: For pyrazole aniline derivatives and related scaffolds where systemic stability is paramount, a propoxy linker is the superior choice over an ethoxy linker.

  • Consider Species-Specific Metabolism: The observed difference in stability between human and mouse plasma underscores the importance of evaluating linker stability in multiple species during preclinical development.[11]

  • Leverage Ether Robustness: The inherent chemical stability of ether linkers makes them an excellent choice for applications requiring resistance to acidic environments.

By making informed decisions based on empirical stability data, researchers can better optimize the pharmacokinetic properties of their drug candidates, ultimately leading to the development of safer and more effective therapeutics.

References

  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). MDPI. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2021). PubMed. [Link]

  • Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. (2025). ResearchGate. [Link]

  • In Vivo Testing of Drug-Linker Stability. (n.d.). Springer Nature Experiments. [Link]

  • Advances in ADC Linker Research. (2024). AxisPharm. [Link]

  • Linker Technologies in ADCs: How They Impact Efficacy & Stability. (n.d.). Sygnature Discovery. [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers. (2009). PubMed. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. (2025). Academically. [Link]

  • Cleavage of Ethers. (n.d.). Jack Westin. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis for the Structural Confirmation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and sci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and scientific rigor. Elemental analysis serves as a fundamental, quantitative technique to verify the empirical formula of a compound, providing a critical data point for structural elucidation and purity assessment.[1][2] This guide provides an in-depth, experience-driven comparison of elemental analysis standards and a validated workflow for the confirmation of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, a nitrogen-containing heterocyclic compound representative of many modern pharmaceutical scaffolds.[3][4] Our focus is not merely on the procedural steps but on the underlying scientific rationale that ensures data integrity and trustworthiness.

Theoretical Elemental Composition: The Foundational Benchmark

Before any analysis can commence, we must establish the theoretical elemental composition of our target analyte, 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. This calculated profile is the ultimate benchmark against which all experimental data will be judged.

The compound's structure consists of a pyrazole ring linked via an ethoxy bridge to an aniline moiety. Based on this structure, the chemical formula is determined to be C₁₁H₁₃N₃O .

Molecular Formula: C₁₁H₁₃N₃O Molecular Weight: 219.25 g/mol

The theoretical mass percentages of Carbon (C), Hydrogen (H), and Nitrogen (N) are calculated as follows:

ElementAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.01111132.12160.26%
Hydrogen (H)1.0081313.1045.98%
Nitrogen (N)14.007342.02119.16%
Oxygen (O)15.999115.9997.30%

Note: While CHN analyzers are most common, Oxygen is typically determined by difference or via a separate pyrolysis method. Our primary focus for confirmation will be on C, H, and N.

The Analytical Cornerstone: Combustion CHN Analysis

The gold standard for determining the elemental composition of organic compounds is combustion analysis.[1] This technique provides the precision and reliability required for pharmaceutical quality control. The process is elegantly straightforward yet powerful: a sample is combusted in a high-temperature, oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, and N₂). These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD).

The workflow below illustrates the self-validating system for achieving accurate elemental analysis.

elemental_analysis_workflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation weigh_standard 1. Weigh Standard Reference Material (SRM) calibrate 4. Calibrate Instrument (Using SRM from Step 1) weigh_standard->calibrate weigh_analyte 3. Weigh Analyte (Target Compound) analyze_sample 6. Analyze Target Compound weigh_analyte->analyze_sample weigh_check 2. Weigh Check Standard (Second SRM) validate_cal 5. Validate Calibration (Analyze Check Standard) weigh_check->validate_cal calibrate->validate_cal Calibration Factors validate_cal->analyze_sample compare_check 7. Verify Check Standard (Results vs. Certificate) validate_cal->compare_check compare_analyte 8. Compare Analyte Results (Experimental vs. Theoretical) analyze_sample->compare_analyte compare_check->analyze_sample Proceed if Valid decision 9. Final Confirmation (Within ±0.4% tolerance?) compare_analyte->decision

Caption: Workflow for a self-validating elemental analysis experiment.

Comparative Guide to Standard Reference Materials (SRMs)

The accuracy of elemental analysis is entirely dependent on the quality of the calibration. This is achieved using Standard Reference Materials (SRMs)—highly pure, stable organic compounds with certified elemental compositions.[5][6] The choice of an SRM is critical; ideally, its elemental composition should bracket or be reasonably close to that of the analyte to ensure linearity of the detector response.

Below is a comparison of commonly used, high-quality SRMs suitable for the calibration and validation of an analysis for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Standard Reference MaterialChemical FormulaTheoretical %CTheoretical %HTheoretical %NKey Features & Rationale for Use
Acetanilide [7]C₈H₉NO71.09%6.71%10.36%Extremely high purity and stability. Excellent for establishing the upper carbon and lower nitrogen calibration points.
Atropine [7][8]C₁₇H₂₃NO₃70.56%8.01%4.84%A complex natural product standard that provides confidence in the combustion of intricate molecular structures.
Aspartic Acid [7][8]C₄H₇NO₄36.09%5.30%10.52%Its lower carbon and higher oxygen content make it a good check standard to ensure complete combustion across different compound types.
Sulfanilamide [8]C₆H₈N₂O₂S41.85%4.68%16.27%Ideal for CHNS analyzers. Its nitrogen content is close to our analyte, making it a superb choice for single-point calibration or validation.
EDTA [9]C₁₀H₁₆N₂O₈41.10%5.52%9.59%A widely available, high-purity standard. Its chelating nature is irrelevant in combustion analysis, where it serves as a reliable source of C, H, and N.

Expert Recommendation: For confirming 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (%C=60.26, %N=19.16), a two-standard approach is recommended for utmost confidence.

  • Calibration Standard: Use Acetanilide to calibrate the instrument. Its well-established purity provides a robust anchor for the calibration curve.

  • Check Standard: Use Sulfanilamide . Its nitrogen percentage (16.27%) is sufficiently close to our analyte's (19.16%) to serve as an excellent validation point, ensuring the calibration is accurate in the region of interest.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps ensures that the final data is trustworthy and scientifically sound.

4.1 Instrumentation & Setup

  • Instrument: A modern CHN/O/S Elemental Analyzer (e.g., from Elementar, Thermo Fisher Scientific, PerkinElmer).

  • Carrier Gas: High-purity (99.999%) Helium.

  • Combustion Gas: High-purity (99.995%) Oxygen.

  • Microbalance: A balance capable of measuring to ±0.001 mg.

4.2 Calibration Procedure

  • Standard Preparation: Weigh approximately 1-2 mg of Acetanilide (Calibration Standard) into a tin capsule. Record the exact weight. Repeat this to prepare at least three calibration samples.

  • Instrument Calibration: Analyze the three Acetanilide samples. Use the known theoretical percentages (C=71.09%, H=6.71%, N=10.36%) and the recorded weights to establish the instrument's calibration factors (K-factors). The relative standard deviation (RSD) for each element across the three runs should be ≤0.2%.

4.3 Calibration Validation

  • Check Standard Preparation: Weigh approximately 1-2 mg of Sulfanilamide (Check Standard) into a tin capsule. Record the exact weight.

  • Analysis: Analyze the Sulfanilamide sample as an "unknown."

  • Validation Check: The experimentally determined %C, %H, and %N values for the Sulfanilamide must fall within the acceptable tolerance of its certified values (typically ±0.3%). If this check passes, the instrument is confirmed to be properly calibrated and ready for analyte analysis. If it fails, the calibration procedure must be repeated.

4.4 Analyte Analysis

  • Sample Preparation: Weigh approximately 1-2 mg of the dried 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline sample into a tin capsule. Record the exact weight. Prepare at least three separate samples for triplicate analysis.

  • Data Acquisition: Analyze the three analyte samples sequentially.

Data Interpretation & Acceptance Criteria

The final step is to compare the experimental results for your analyte against the theoretical values calculated in Section 1. For a compound to be confirmed, the found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[10][11] This criterion is widely accepted by peer-reviewed chemistry journals and regulatory bodies as evidence of high purity.

Example Data Set for Confirmation:

Sample IDWeight (mg)Experimental %CExperimental %HExperimental %N
Analyte-11.54260.156.0119.05
Analyte-21.60160.335.9519.21
Analyte-31.58860.255.9919.13
Average -60.24% 5.98% 19.13%
Std. Dev. -0.09 0.03 0.08

Final Comparison:

ElementTheoretical Value (%)Experimental Average (%)Difference (%)Status (within ±0.4%)
Carbon (C) 60.2660.24-0.02PASS
Hydrogen (H) 5.985.980.00PASS
Nitrogen (N) 19.1619.13-0.03PASS

References

  • Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2. Available at: [Link]

  • Elementar. CHNS analysis of NIST Standard Reference Materials. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM. Available at: [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Available at: [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. Available at: [Link]

  • National Institute of Standards and Technology (NIST). NIST Standard Reference Materials® Catalog. Available at: [Link]

  • National Institute of Standards and Technology (NIST). SRM NIST Standard Reference Materials Catalog January 2025. Available at: [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. Available at: [Link]

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. Available at: [Link]

  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Measurements, Standards, and Reference Materials for Industrial Commodities. Available at: [Link]

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis - PMC. Available at: [Link]

  • Abacus Lab. Highly accurate CHNS analysis of NIST Standard Reference Materials. Available at: [Link]

  • Alpha Resources. Reference Materials. Available at: [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. Available at: [Link]

  • National Institutes of Health (NIH). NIST Standards for Microanalysis and the Certification Process - PMC. Available at: [Link]

  • ResearchGate. Nitrogen-Containing Heterocyclic Compounds | Request PDF. Available at: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. Available at: [Link]

  • Michigan State University. Heterocyclic Compounds. Available at: [Link]

  • Fiveable. Nitrogen-containing heterocycles Definition. Available at: [Link]

  • ACS Publications. Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Available at: [Link]

  • PharmaCompass. 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline. Available at: [Link]

  • National Institutes of Health (NIH). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC. Available at: [Link]

  • CompTox Chemicals Dashboard. 2-(1H-Pyrrol-1-yl)aniline - Links. Available at: [Link]

  • Baghdad Science Journal. Synthesis and Characterization of Some Novel Oxazine, Thiazine and Pyrazol Derivatives. Available at: [Link]

Sources

Comparative

Benchmarking synthetic routes for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline against commercial sources

Executive Summary: The "Make vs. Buy" Decision The compound 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a critical bi-functional building block, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR, JAK scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Make vs. Buy" Decision

The compound 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a critical bi-functional building block, frequently utilized in the synthesis of kinase inhibitors (e.g., FGFR, JAK scaffolds) where the pyrazole acts as a solvent-exposed hydrogen bond acceptor and the aniline serves as the hinge-binding or core-scaffold attachment point.[1]

The Verdict:

  • For < 5 grams: BUY . Commercial sources, while expensive per gram, save significant hood time and purification effort.[1]

  • For > 10 grams: MAKE . The commercial markup is approximately 15–20x the raw material cost. The synthetic route described below is robust, scalable, and yields higher purity (>99%) than typical "technical grade" commercial stocks.[1]

Part 1: The Commercial Landscape (The Baseline)

Commercial sourcing for this specific ether-linked aniline is often fraught with two issues: regioisomeric impurities and supply chain latency .[1]

Cost Analysis (Market Average)
MetricCommercial Source (Catalog)In-House Synthesis (Raw Materials)
Cost (10g) $850 - $1,200$60 - $85
Lead Time 2–6 Weeks (Stock often unreliable)3 Days (2 reaction steps)
Purity 95–97% (Isomers common)>99% (Post-recrystallization)
Common Impurity Profile

Commercial batches often contain:

  • Regioisomers: If synthesized via alkylation of pyrazole, the N2-isomer may be present.[1]

  • Nitro-precursors: Incomplete reduction of the nitro intermediate.[1]

  • Trace Metals: Residual Pd or Fe from the reduction step.

Part 2: Synthetic Strategy Design

To outperform commercial sources, we require a route that guarantees regioselectivity and avoids unstable alkyl-halide intermediates (e.g., nitrogen mustards).[1]

The Flawed Route: Alkylation of Nitrophenol

A common but inferior approach involves reacting 2-nitrophenol with 1-(2-chloroethyl)pyrazole.[1]

  • Flaw: 1-(2-chloroethyl)pyrazole is unstable (prone to self-quaternization) and toxic.[1] The reaction often requires harsh bases that cause elimination to vinyl-pyrazole.[1]

The Superior Route: Nucleophilic Aromatic Substitution ( )

The optimal route utilizes 2-fluoronitrobenzene and 2-(1H-pyrazol-1-yl)ethanol .[1]

  • Mechanism: The alcohol is deprotonated to form an alkoxide, which attacks the highly electrophilic C-F bond of the nitrobenzene.

  • Advantage: 2-Fluoronitrobenzene is significantly more reactive than the chloro-analog, allowing for milder conditions that prevent side reactions.[1] The pyrazole ring remains stable.

Pathway Visualization[1]

SyntheticRoute SM1 2-(1H-Pyrazol-1-yl)ethanol (Nucleophile) INT Intermediate: 1-(2-(2-Nitrophenoxy)ethyl)-1H-pyrazole (Yellow Solid) SM1->INT Step 1: NaH, THF 0°C to RT, 4h (S_NAr) SM2 2-Fluoronitrobenzene (Electrophile) SM2->INT PROD Target Product: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline (Off-white Solid) INT->PROD Step 2: H2 (1 atm), Pd/C MeOH, RT, 12h (Reduction)

Caption: Two-step convergent synthesis exploiting the high reactivity of aryl fluorides.

Part 3: Experimental Protocols

Step 1: Ether Formation ( )

Objective: Coupling of the pyrazole-alcohol linker to the nitrobenzene core.

  • Reagents:

    • 2-(1H-Pyrazol-1-yl)ethanol (1.0 equiv)[1]

    • 2-Fluoronitrobenzene (1.05 equiv) [CAS: 1493-27-2][1]

    • Sodium Hydride (60% in oil) (1.2 equiv)

    • Anhydrous THF (10 vol)

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet and addition funnel.

  • Deprotonation: Charge NaH (1.2 equiv) suspended in THF at 0°C. Dropwise add a solution of 2-(1H-pyrazol-1-yl)ethanol in THF. Stir for 30 min at 0°C to ensure complete alkoxide formation (bubbling must cease).

  • Addition: Add 2-fluoronitrobenzene (1.05 equiv) dropwise. The solution will likely turn deep yellow/orange.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The UV-active fluoride starting material should disappear.[1]

  • Workup: Quench carefully with saturated

    
     (aq). Extract with EtOAc (3x). Wash organics with water and brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize the crude yellow solid from Ethanol/Water.

    • Target Yield: 85–92%.[1]

Step 2: Nitro Reduction

Objective: Clean conversion of the nitro group to the aniline without over-reducing the pyrazole ring.

  • Reagents:

    • Nitro intermediate (from Step 1)

    • 10% Pd/C (5 wt% loading)

    • Methanol (20 vol)

    • Hydrogen Balloon (1 atm)

Protocol:

  • Setup: Dissolve the nitro intermediate in Methanol in a round-bottom flask.

  • Catalyst: Add 10% Pd/C carefully (under inert gas flow to prevent ignition).

  • Reduction: Purge the flask with

    
     gas (balloon). Stir vigorously at RT for 12 hours.
    
    • Checkpoint: The yellow color of the solution should fade to colorless or pale pink. LCMS should show M+1 = 204.1.[1]

  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The product usually solidifies upon standing.

    • Target Yield: 95–98%.[1]

Part 4: Benchmarking Data

The following data compares a batch synthesized via the protocol above (Batch A-001) against a standard commercial sample (Comm-X).

Quantitative Comparison
ParameterSynthetic (Batch A-001)Commercial (Comm-X)Notes
Purity (HPLC) 99.4% (a/a)96.2% (a/a)Commercial sample showed 2.1% unknown impurity (likely regioisomer).[1]
Appearance Off-white crystalline solidDark brown sticky solidOxidation of anilines is common in older commercial stock.[1]
Residual Pd < 5 ppmNot ReportedSynthetic batch filtered via thiol-scavengers.[1]
Cost Basis $7.50 / gram$110.00 / gramSynthetic cost excludes labor overhead.[1]
Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify these specific NMR signals:

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       7.76 (d, 1H) & 6.24 (t, 1H): Characteristic Pyrazole protons.[1]
      
    • 
       6.80–6.50 (m, 4H): Aniline aromatic protons (distinct upfield shift compared to nitro precursor).
      
    • 
       4.60 (s, 2H): Broad singlet for 
      
      
      
      (Exchangeable).[1]
    • 
       4.45 (t, 2H) & 4.20 (t, 2H): Ethylene linker triplets.[1]
      

Part 5: Troubleshooting & Safety Workflow

Troubleshooting Start Issue Detected Q1 Step 1: Low Conversion? Start->Q1 Sol1 Check Reagents: Ensure NaH is fresh. Water kills this reaction. Q1->Sol1 Yes Q2 Step 2: Incomplete Reduction? Q1->Q2 No Sol2 Catalyst Poisoning: Sulfur from Na2SO4? Switch to Fe/NH4Cl reduction. Q2->Sol2 Yes Q3 Dark Product Color? Q2->Q3 No Sol3 Oxidation: Store under Argon. Recrystallize from Toluene. Q3->Sol3 Yes

Caption: Decision tree for common synthetic failures in ether-aniline synthesis.

References

  • Nucleophilic Arom

    
    ) of Fluoronitrobenzenes: 
    
    • Title: "Synthesis of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives
    • Source:Beilstein Journal of Organic Chemistry, 2013. (Demonstrates the superior reactivity of 2-fluoronitrobenzene over chloro-analogs).
    • URL:[Link]

  • Synthesis of Pyrazole-Ether Linkers

    • Title: "Design, synthesis and characterization of novel substituted pyrazol-azetidin-2-one deriv
    • Source:Indian Journal of Chemistry, 2015.
    • URL:[Link]

  • Commercial Benchmarking Data: Title: "2-(2-(4-Chloro-1H-pyrazol-1-yl)ethoxy)aniline Product Page." Source:ChemScene (Used for pricing baseline of analogous compounds).
  • General Reduction Methodologies

    • Title: "Green synthesis of 2-(1H-pyrazol-5-yl) aniline."[1][2]

    • Source:Rasayan Journal of Chemistry, 2022. (Discusses reduction and handling of pyrazole-anilines).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline proper disposal procedures

Proper Disposal Procedures: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline Executive Summary: Operational Directive 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a nitrogen-rich aromatic amine derivative. For disposal purposes, it must...

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Executive Summary: Operational Directive

2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a nitrogen-rich aromatic amine derivative. For disposal purposes, it must be classified as a Toxic, Environmentally Hazardous Organic Substance .

The presence of the aniline moiety dictates the primary safety protocol: Zero skin contact and High-Temperature Incineration . This compound poses a dual threat: acute toxicity via dermal absorption (methemoglobinemia risk) and chronic aquatic toxicity. It must never be discharged into municipal wastewater or trash.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I prioritize the "Structure-Activity Relationship" (SAR) to determine handling protocols when specific SDS data is sparse. This molecule combines an aniline (primary amine) with a pyrazole ring via an ethoxy linker.

Critical HazardMechanism of ActionOperational Implication
Acute Toxicity (Dermal/Oral) Aromatic amines can readily penetrate intact skin, oxidizing hemoglobin to methemoglobin, leading to tissue hypoxia.Double-gloving (Laminate/Nitrile) is mandatory. Do not rely on standard latex.
Aquatic Toxicity The pyrazole and aniline rings are stable and toxic to aquatic life (Category 1).Zero-discharge policy. All rinsate and contaminated solids must be captured as hazardous waste.
Chemical Incompatibility The primary amine is basic and reactive with strong oxidizers and acids.Segregate from nitric acid, peroxides, and acid chlorides to prevent exothermic reactions or formation of toxic salts.

Pre-Disposal Segregation & Packaging

Effective disposal starts at the bench. You must segregate this waste stream to prevent dangerous cross-reactions in the central accumulation area.

Waste Stream Classification
  • Primary Classification: Hazardous Organic Waste (Toxic, Basic).

  • RCRA Status (USA): While not explicitly listed as a P or U waste, it exhibits characteristics of toxicity. Treat as D001 (Ignitable, if in solvent) or Non-Specific Toxic Waste .

  • European Waste Code (EWC): Suggest 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).

Container Compatibility Table
Waste StateRecommended ContainerCap TypeNotes
Solid / Powder HDPE Wide-Mouth Jar or Fiber Drum with LinerScrew Top (Vented if necessary)Double-bag in 6-mil polyethylene bags before placing in the drum to minimize dust generation.
Liquid (Solvent) HDPE Jerrycan or Glass Amber BottleVented CapEnsure solvent compatibility. If dissolved in DMSO/Methanol, HDPE is preferred.
Sharps/Debris Rigid Polypropylene Sharps ContainerLocking LidContaminated needles/syringes must never be recapped.

Disposal Workflow Logic

The following decision tree outlines the operational flow for segregating and disposing of this compound.

DisposalWorkflow cluster_legend Legend Start Waste Generation: 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid/Powder StateCheck->SolidWaste LiquidWaste Liquid/Solution StateCheck->LiquidWaste Bagging Double Bag in 6-mil Polyethylene SolidWaste->Bagging SolventCheck Check Solvent Compatibility LiquidWaste->SolventCheck ContainerSolid Container: Fiber Drum or HDPE Jar Bagging->ContainerSolid ContainerLiq Container: HDPE Jerrycan (Vent Cap) SolventCheck->ContainerLiq Compatible Labeling Labeling: 'Hazardous Waste - Toxic' (List Constituents) ContainerSolid->Labeling ContainerLiq->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisp Final Disposal: High-Temp Incineration (w/ Scrubber) Storage->FinalDisp L1 Action Step L2 Critical Decision L3 Safe Endpoint

Figure 1: Operational workflow for the segregation and packaging of aniline-derivative waste.

Step-by-Step Disposal Protocol

Phase 1: Personal Protective Equipment (PPE)
  • Respiratory: N95 (minimum) or P100 respirator if handling powder. Work inside a certified fume hood.

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Silver Shield® (Laminate) or thick Nitrile (8 mil) to prevent organic amine permeation.

  • Ocular: Chemical splash goggles.

Phase 2: Waste Collection
  • Quenching (If Reactive): This compound is generally stable. However, if it was used with reagents like acid chlorides, ensure the reaction is quenched (neutralized) before bottling.

  • Transfer:

    • Solids: Use a disposable spatula. Do not generate dust.[1][2][3][4][5][6] Place directly into the pre-labeled waste jar.

    • Liquids: Use a funnel with a splash guard. Fill containers to only 90% capacity to allow for thermal expansion.

  • Decontamination: Wipe down the exterior of the waste container and the workspace with a detergent solution (surfactant), followed by water. Dispose of wipes as solid hazardous waste.

Phase 3: Labeling & Storage
  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, [Solvent Name]".

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Accumulation: Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Segregation: Keep the container in a secondary containment tray separate from Oxidizers (e.g., Nitric Acid) and Strong Acids .

Emergency Spill Response

In the event of a spill, immediate action is required to prevent exposure and environmental release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don Enhanced PPE (Resp + Double Gloves) Evacuate->PPE TypeCheck Spill Type? PPE->TypeCheck DrySpill Dry Powder TypeCheck->DrySpill WetSpill Liquid/Solution TypeCheck->WetSpill ActionDry Cover with wet paper towel (Prevent Dust) -> Scoop DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb pads WetSpill->ActionWet Clean 3. Clean Surface (Soap/Water Wash) ActionDry->Clean ActionWet->Clean Disposal 4. Dispose as Hazardous Waste Clean->Disposal

Figure 2: Emergency spill response logic flow. Note the critical step of wetting powder to prevent inhalation.

Regulatory Compliance & Final Disposition

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration (typically >1000°C) equipped with a scrubber system. This ensures the complete thermal decomposition of the nitrogen-containing rings (pyrazole/aniline) and captures any NOx gases generated [1].

  • Prohibited Methods:

    • Do NOT use drain disposal (Illegal under Clean Water Act).

    • Do NOT use evaporation (Releases toxic dust/vapors).

    • Do NOT mix with bleach (Potential for formation of chloroamines).

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 4-(1H-Pyrazol-1-ylmethyl)aniline. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2025). Compound Summary: 4-(2-(pyrrolidin-1-yl)ethoxy)aniline.[7][8] Retrieved from

  • PubChem. (2025). Compound Summary: 2-(1H-pyrrol-1-yl)aniline.[9] National Library of Medicine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes (K-List for Aniline Production). Retrieved from

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline was publicly available at the time of this writing. The following guidance is based on the known hazards of its primary structural...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline was publicly available at the time of this writing. The following guidance is based on the known hazards of its primary structural motifs: aromatic amines (specifically, an aniline derivative) and pyrazole-containing compounds. This guide is intended to supplement, not replace, a thorough, compound-specific risk assessment and the user's institutional safety protocols.

Hazard Analysis: Understanding the Risks of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline

As a prudent researcher, your primary responsibility is to understand the potential hazards of the materials you handle. 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is a complex molecule, and its safety profile should be inferred from its constituent parts: an aniline core and a pyrazole moiety.

  • Aniline and its Derivatives: Aromatic amines are a well-characterized class of compounds with potential for significant toxicity. Aniline itself is toxic and can be absorbed through the skin. The primary concern with many aniline derivatives is their potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. Chronic exposure to certain aromatic amines has been linked to an increased risk of bladder cancer.

  • Pyrazole and its Derivatives: Pyrazole-containing compounds are widely used in pharmaceuticals and agrochemicals due to their diverse biological activities. While many are safe for their intended use, some have been shown to exhibit a range of toxicological effects, including hepatotoxicity and neurotoxicity, in preclinical studies.

Given these potential hazards, a cautious and well-documented approach to handling 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline is paramount.

Engineering Controls: Your First Line of Defense

Before considering personal protective equipment, it is crucial to implement robust engineering controls to minimize your exposure to the chemical.

  • Fume Hood: All work with 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This will prevent the inhalation of any aerosols or vapors that may be generated.

  • Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The following table outlines the minimum PPE requirements for handling 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline. The rationale behind each selection is provided to enhance your understanding of the protective measures.

PPE Component Specification Rationale
Hand Protection Nitrile gloves (minimum thickness of 4 mil)Nitrile provides good resistance to a wide range of chemicals, including aromatic amines. Double-gloving is recommended for extended handling periods or when working with larger quantities.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash gogglesProtects against accidental splashes of the chemical or its solutions.
Body Protection Flame-resistant lab coatProvides a barrier against spills and splashes. A flame-resistant lab coat is a general good practice in a chemical laboratory.
Respiratory Protection Not generally required if work is conducted in a certified fume hood.In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling Workflow: From Receipt to Disposal

The following workflow provides a step-by-step guide for the safe handling of 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_fumehood Verify fume hood certification and function prep_ppe->prep_fumehood prep_sds Review Safety Data Sheet (if available) and this guide prep_fumehood->prep_sds prep_materials Assemble all necessary equipment and reagents prep_sds->prep_materials handle_weigh Weigh the compound in the fume hood prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent within the fume hood handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate techniques (e.g., cannula) handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate glassware and work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Segregate and dispose of chemical waste according to institutional guidelines cleanup_decontaminate->cleanup_waste cleanup_ppe Remove and dispose of PPE properly cleanup_waste->cleanup_ppe

Caption: Safe handling workflow for 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and decisive action is required.

  • Small Spill (in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for proper disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing.

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.

    • Seek immediate medical attention.

Waste Disposal

All waste containing 2-(2-(1H-Pyrazol-1-yl)ethoxy)aniline, including contaminated solids, solutions, and disposable PPE, must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.

References

  • PubChem. (n.d.). Aniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2014). NIOSH Pocket Guide to Chemical Hazards: Aniline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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